2-(Benzylsulfanyl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzylsulfanylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAHKDSMEQAHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)SCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Benzylsulfanyl)propan-1-amine (CAS 60116-75-8): Properties, Synthesis, and Analytical Characterization
Executive Summary
2-(Benzylsulfanyl)propan-1-amine is a primary amine containing a thioether linkage, presenting a unique structural motif for applications in synthetic and medicinal chemistry. Despite its commercial availability as a research chemical, the public scientific literature lacks extensive experimental data on its synthesis, reactivity, and specific applications.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates all available physicochemical data, proposes a robust and logical synthetic pathway, outlines a complete workflow for analytical characterization, and provides essential safety and handling protocols based on analogous chemical structures. The objective is to bridge the existing information gap and provide a foundational framework for future research and utilization of this versatile chemical building block.
Core Molecular Profile
This compound, registered under CAS number 60116-75-8, belongs to the class of phenylalkylamines.[2] Its structure features a propan-1-amine backbone substituted at the 2-position with a benzylsulfanyl (benzylthio) group. This combination of a primary amine and a thioether offers multiple reactive sites for chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules. Its structural similarity to pharmacologically active compounds, such as β-methylphenethylamine, suggests its potential as a scaffold in drug discovery.[2]
Caption: Figure 1. Chemical Structure of this compound.
Physicochemical and Computational Data
While experimental physical properties are not widely published, a summary of its fundamental chemical identifiers and computationally predicted properties provides a crucial starting point for laboratory work.
| Property | Value | Source |
| CAS Number | 60116-75-8 | [3][4] |
| Molecular Formula | C₁₀H₁₅NS | [1][3][5] |
| Molecular Weight | 181.30 g/mol | [3][5] |
| Canonical SMILES | CC(CN)SCC1=CC=CC=C1 | [1] |
| InChI Key | OXAHKDSMEQAHBZ-UHFFFAOYSA-N | [1][5] |
| Monoisotopic Mass | 181.09251 Da | [1] |
| Predicted XlogP | 1.9 | [1] |
| Predicted CCS ([M+H]⁺) | 139.2 Ų | [1] |
Proposed Synthesis and Purification Protocol
Rationale for Synthetic Design
The chosen two-step pathway involves:
-
Activation of the Hydroxyl Group: The hydroxyl group of 2-amino-1-propanol is a poor leaving group. It must first be converted into a better leaving group, such as a tosylate or mesylate.
-
Nucleophilic Substitution: Benzyl mercaptan, a potent sulfur nucleophile (especially in its thiolate form), can then displace the activated group to form the desired C-S bond. A strong, non-nucleophilic base is used to deprotonate the thiol without interfering with the substitution.
Caption: Figure 2. Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
Materials: 2-Amino-1-propanol, p-toluenesulfonyl chloride, benzyl mercaptan, sodium hydride (60% dispersion in mineral oil), pyridine, tetrahydrofuran (THF, anhydrous), diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel.
Step 1: Synthesis of 2-aminopropyl 4-methylbenzenesulfonate
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-1-propanol (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).
-
Slowly add p-toluenesulfonyl chloride (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3x).
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.
Step 2: Synthesis of this compound
-
In a separate flask under nitrogen, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add benzyl mercaptan (1.2 eq) dropwise. Allow the mixture to stir for 30 minutes to form the sodium benzylthiolate.
-
Add a solution of the tosylated intermediate from Step 1 (1.0 eq) in anhydrous THF to the thiolate suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench with water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine) to yield the pure amine.
Analytical Characterization Workflow
Proper characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach is required.
Caption: Figure 3. Standard workflow for the analytical characterization of the target compound.
Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity of volatile amines.[6]
Rationale: Due to the polar nature of the primary amine, chromatographic peak shape can be poor. Derivatization or the use of a base-deactivated column is often recommended.[6] However, a direct injection on a suitable column can provide excellent purity data.
Instrumentation and Conditions:
-
GC System: Agilent 6890 or equivalent with a 5975 MS detector.[6]
-
Column: Agilent DB-5MS or similar non-polar column (30 m x 0.25 mm id x 0.25 μm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Oven Program: Initial temperature of 60 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-500.[6]
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the purified compound in dichloromethane or ethyl acetate.
-
Dilute the stock solution 1:100 with the same solvent.
-
Inject 1 μL of the diluted sample into the GC-MS.
Expected Results:
-
Purity: A single major peak should be observed, with the purity calculated from the relative peak area.
-
Mass Spectrum: The mass spectrum should show the molecular ion (M⁺) at m/z 181 and characteristic fragments, such as the tropylium ion at m/z 91 (from the benzyl group) and fragments corresponding to the loss of the amine group.
Safety, Handling, and Storage
No specific safety data sheet (SDS) for this compound is publicly available. Therefore, a conservative approach based on the hazards of structurally related amines and thioethers is mandatory. Compounds like 2-phenylpropylamine and benzylamine are classified as corrosive and can cause severe skin and eye damage.[2][7]
| Hazard Category | Precautionary Measures and PPE | First Aid |
| Skin/Eye Contact | Causes skin irritation and serious eye damage. Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[8][9] | Skin: Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[7] Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10] |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][10] |
| Inhalation | May cause respiratory irritation. Handle only in a well-ventilated area or a chemical fume hood. | Remove person to fresh air. If breathing is difficult, administer oxygen and seek medical attention. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents and strong acids.[9] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
Potential Applications and Future Research
The true value of this compound lies in its potential as a synthetic intermediate.
-
Medicinal Chemistry: The primary amine can be readily functionalized to generate libraries of amides, sulfonamides, or secondary/tertiary amines for biological screening. Its structural similarity to known β2-adrenergic receptor agonists suggests it could be a key building block for novel therapeutics targeting respiratory diseases.[11]
-
Materials Science: The thioether can be oxidized to sulfoxides and sulfones, modifying the electronic and physical properties of the molecule for applications in materials science or as ligands in catalysis.
-
Asymmetric Synthesis: The chiral center at the 2-position makes it a candidate for the development of chiral ligands or auxiliaries after resolution of its enantiomers.
Future research should focus on developing a scalable and stereoselective synthesis, exploring the reactivity of both the amine and thioether functionalities, and screening its derivatives for biological activity.
References
- BASF. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-Phenylpropan-2-ol.
- Aaronchem. (n.d.). This compound.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-2-methyl-1-propanol.
- Shanghai Haohong Scientific Co., Ltd. (2025). Safety Data Sheet - 1-(4-(Benzyloxy)phenyl)-2-bromopropan-1-one.
- Acros Organics. (2025). SAFETY DATA SHEET - Benzylamine.
- Arctom Scientific. (n.d.). CAS NO. 60116-75-8 | this compound.
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- Rivero-Jerez, P. S., & Pérez, E. G. (2023). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. Tetrahedron Letters, 125, 154609.
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- Williams, C. R., et al. (2023).
- Lähde, A. (2015). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11398, 2-Phenylpropylamine. Retrieved from [Link]
- Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
- Google Patents. (2000). US6133018A - Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.
-
Edelmann, F. T. (2021). Response to "How do I set up a reaction between 1-Benzyloxyl-2-propanol and one of the amino acids...". ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Structure, Synthesis, and Characterization of 2-(Benzylthio)propylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(benzylthio)propylamine scaffold represents a core structural motif with significant potential in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its chemical structure, stereochemistry, and key physicochemical properties. We will delve into validated synthetic methodologies, including the causal rationale behind procedural choices, and present detailed protocols for the synthesis and purification of these derivatives. Furthermore, this document outlines a systematic approach to the structural elucidation of these compounds using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Finally, we explore the relevance of this chemical class in drug discovery, discussing structure-activity relationships (SAR) and the application of quantitative structure-activity relationship (QSAR) models to guide the optimization of biological activity.
The 2-(Benzylthio)propylamine Core: Structural and Physicochemical Landscape
The foundational structure, 1-(benzylthio)propan-2-amine, integrates a flexible propylamine backbone with a benzylthio moiety. This combination imparts a unique set of properties relevant to its interaction with biological targets. The primary amine group serves as a key site for hydrogen bonding and salt formation, while the thioether linkage and the aromatic benzyl group contribute to the molecule's lipophilicity and potential for van der Waals and π-stacking interactions.
Key Structural Features:
-
Chirality: The presence of a stereocenter at the C2 position of the propylamine chain means that these derivatives exist as enantiomers. The stereochemistry at this position is critical and can profoundly influence biological activity, making enantioselective synthesis or chiral resolution a crucial consideration in drug development.
-
Conformational Flexibility: The single bonds within the propyl chain and the thioether linkage allow for considerable conformational freedom. This flexibility enables the molecule to adopt various spatial arrangements to fit into the binding pockets of biological targets.
-
Amine Basicity: The primary amine group is basic, with a pKa that allows it to be protonated at physiological pH. This is a critical feature for solubility in aqueous media and for forming ionic interactions with acidic residues in proteins.
The general structure can be visualized as follows:
Figure 1: Core structure of 1-(benzylthio)propan-2-amine.
Synthesis and Purification: A Validated Protocol
The synthesis of 2-(benzylthio)propylamine derivatives can be efficiently achieved through a nucleophilic substitution reaction followed by reduction. The following protocol is based on established methodologies for analogous compounds, providing a robust and reproducible pathway.[1]
Rationale for Synthetic Strategy
The chosen two-step strategy is advantageous due to the commercial availability of starting materials, mild reaction conditions, and high potential yields.
-
Step 1: Nucleophilic Substitution. The synthesis begins with the reaction of a commercially available aminopropanol derivative with benzyl mercaptan. This reaction proceeds via an SN2 mechanism, where the thiol group acts as the nucleophile.
-
Step 2: Reductive Amination. A common and effective method for converting a carbonyl group (or its equivalent) to an amine is reductive amination.[1] This involves the formation of an imine intermediate, which is then reduced in situ to the desired primary amine. Using a reducing agent like sodium borohydride (NaBH₄) is preferred for its selectivity and operational simplicity.
Detailed Experimental Protocol
Materials:
-
1-aminopropan-2-ol
-
Benzyl mercaptan (benzylthiol)
-
Thionyl chloride (SOCl₂)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Step 1: Synthesis of 1-(Benzylthio)propan-2-one
-
To a solution of 1-aminopropan-2-ol (1.0 eq) in anhydrous DCM, add benzyl mercaptan (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. The rationale for this step is the in-situ conversion of the hydroxyl group to a good leaving group.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone intermediate.
Step 2: Reductive Amination to 1-(Benzylthio)propan-2-amine
-
Dissolve the crude 1-(benzylthio)propan-2-one from Step 1 in anhydrous methanol.
-
Add ammonium acetate (10 eq) to the solution. This serves as the nitrogen source for the imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add sodium borohydride (2.0 eq) portion-wise. The portion-wise addition is a safety measure to control the exothermic reaction and hydrogen gas evolution.
-
Stir for an additional 2 hours at room temperature.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product, 1-(benzylthio)propan-2-amine, as a colorless oil.[1]
Figure 2: Synthetic workflow for 1-(benzylthio)propan-2-amine.
Structural Characterization and Spectroscopic Analysis
Unambiguous structural confirmation is paramount. A combination of spectroscopic methods provides a complete picture of the molecule's connectivity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.[2]
-
¹H NMR: The proton NMR spectrum will provide key information. Protons on carbons adjacent to the electron-withdrawing nitrogen and sulfur atoms will be deshielded and appear downfield.[3]
-
Expected Chemical Shifts (δ, ppm):
-
7.20 - 7.40 (m, 5H): Aromatic protons of the benzyl group.
-
3.75 (s, 2H): Methylene protons of the benzyl group (C₆H₅-CH₂ -S).
-
3.00 - 3.20 (m, 1H): Methine proton at C2 (CH-NH₂).
-
2.50 - 2.70 (dd, 2H): Methylene protons at C1 (S-CH₂ -CH).
-
1.50 (br s, 2H): Amine protons (-NH₂ ). This signal will disappear upon D₂O exchange, a key diagnostic test.[4][5]
-
1.15 (d, 3H): Methyl protons at C3 (-CH₃).
-
-
-
¹³C NMR: The carbon spectrum confirms the number of unique carbon environments.
-
Expected Chemical Shifts (δ, ppm):
-
138 - 140: Quaternary aromatic carbon of the benzyl group.
-
127 - 130: Aromatic carbons of the benzyl group.
-
45 - 50: Methine carbon at C2 (C H-NH₂).
-
35 - 40: Methylene carbons at C1 (S-C H₂) and the benzyl position (C₆H₅-C H₂-S).
-
20 - 25: Methyl carbon at C3 (-C H₃).
-
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.[5]
-
Primary Amine (N-H Stretch): A characteristic pair of medium-intensity peaks will be observed in the range of 3350-3450 cm⁻¹ . This doublet arises from the symmetric and asymmetric stretching modes of the N-H bonds and is a definitive indicator of a primary amine.[4][5]
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.
-
C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.
-
Nitrogen Rule: As the molecule contains one nitrogen atom, the molecular ion peak ([M]⁺) will have an odd m/z value.[3][4] For C₁₀H₁₅NS, the expected molecular weight is 181.10 Da.
-
Alpha-Cleavage: The most characteristic fragmentation for amines is α-cleavage, where the bond between the carbon alpha and beta to the nitrogen atom is broken.[3][6] For 1-(benzylthio)propan-2-amine, this would lead to a prominent fragment ion.
-
Benzylic Cleavage: Another common fragmentation is the cleavage of the benzyl-sulfur bond, which would result in a stable benzyl cation or tropylium ion at m/z = 91 .
| Technique | Key Feature | Expected Observation | Reference |
| ¹H NMR | Amine Protons | Broad singlet, ~1.5 ppm, disappears with D₂O | [4][5] |
| Aromatic Protons | Multiplet, 7.2-7.4 ppm | ||
| ¹³C NMR | Aliphatic Carbons | Peaks in the 20-50 ppm range | [3] |
| IR | N-H Stretch | Doublet, 3350-3450 cm⁻¹ | [4][5] |
| MS | Molecular Ion | Odd m/z value (e.g., 181) | [3][4] |
| Key Fragment | Peak at m/z = 91 (benzyl cation) | [3] |
Table 1: Summary of Expected Spectroscopic Data for 1-(Benzylthio)propan-2-amine.
Applications in Drug Development and Structure-Activity Relationships (SAR)
Thioether and amine functionalities are prevalent in a wide array of pharmaceuticals.[7][8] The 2-(benzylthio)propylamine scaffold is a valuable starting point for generating libraries of compounds for screening against various biological targets. For instance, related aminobenzylnaphthols have shown promise as antiproliferative agents, and thiohydantoin derivatives have demonstrated potent activity against parasites like Trypanosoma brucei.[9][10][11]
The process of optimizing a lead compound involves systematic structural modifications to understand the Structure-Activity Relationship (SAR).
Key Modification Sites for SAR Studies:
-
Aromatic Ring (Benzyl Group): Introduction of electron-donating or electron-withdrawing substituents can modulate the electronic properties and lipophilicity of the molecule, affecting target binding and pharmacokinetic properties.
-
Amine Group: Acylation, alkylation, or incorporation into heterocyclic systems can alter the basicity, hydrogen bonding capacity, and overall shape of the molecule.
-
Propyl Backbone: Altering the length of the alkyl chain or introducing substituents can probe the spatial requirements of the target's binding pocket.
Figure 3: Logic diagram for Structure-Activity Relationship (SAR) studies.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling provides a statistical correlation between the chemical structure of a series of compounds and their biological activity.[12] For derivatives of 2-(benzylthio)propylamine, a QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each analog.[13]
Example QSAR Workflow:
-
Data Collection: Synthesize a library of derivatives and measure their biological activity (e.g., IC₅₀ values).
-
Descriptor Calculation: Use computational software to calculate descriptors such as LogP (lipophilicity), molecular weight, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO).[12][13]
-
Model Building: Employ statistical methods (e.g., multiple linear regression) to build a mathematical model that relates the descriptors to the observed activity.
-
Model Validation: Validate the model's predictive power using internal (e.g., leave-one-out cross-validation) and external test sets of compounds.[12]
A successful QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
Conclusion
The 2-(benzylthio)propylamine framework is a synthetically accessible and structurally versatile scaffold with significant potential for the development of novel therapeutic agents. This guide has provided a detailed, field-relevant overview of its core chemical nature, a validated synthetic protocol, and a comprehensive strategy for its characterization. By leveraging systematic SAR and computational QSAR studies, researchers can effectively explore the chemical space around this core, paving the way for the discovery of new and potent drug candidates.
References
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Supporting Information - ScienceOpen. (n.d.). Retrieved February 12, 2026, from [Link]
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Hydrosilylative Reduction of Secondary Amides to Amines Catalyzed by Geometric-Constrained NNN-Cobalt Complexes Table of Contents - Supporting Information. (n.d.). Retrieved February 12, 2026, from [Link]
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Biological activity – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 12, 2026, from [Link]
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Some approved thioether-based drugs. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
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QSAR studies on some thiophene analogs as anti-inflammatory agents: enhancement of activity by electronic parameters and its utilization for chemical lead optimization. (2005). Bioorganic & Medicinal Chemistry, 13(4), 1275-83. [Link]
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24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20). OpenStax. [Link]
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Benzyl[1-(thiophen-2-yl)propan-2-yl]amine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
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mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved February 12, 2026, from [Link]
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Antiproliferative Activity of Aminobenzylnaphthols Deriving from the Betti Reaction. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
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Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives. (n.d.). Chemical Science (RSC Publishing). [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]
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An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. (2024, August 14). MDPI. [Link]
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10.8: Spectroscopy of Amines. (2025, April 7). Chemistry LibreTexts. [Link]
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Antiproliferative Activity of Aminobenzylnaphthols Deriving from the Betti Reaction. (2022, August 2). ResearchGate. [Link]
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Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents. (2023). Journal of Receptors and Signal Transduction, 43(3), 83-92. [Link]
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1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy. (n.d.). National Institutes of Health. [Link]
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24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries. Retrieved February 12, 2026, from [Link]
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SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (n.d.). Connect Journals. Retrieved February 12, 2026, from [Link]
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7. Mass spectra and IR. (n.d.). chemrevise. Retrieved February 12, 2026, from [Link]
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Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. (2024, May 29). MDPI. [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). National Institutes of Health. [Link]
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- 6. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Introduction: The Strategic Value of the β-Amino Thioether Linkage in Drug Design
An In-depth Technical Guide to β-Amino Sulfide Building Blocks for Medicinal Chemistry
In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Among these, the β-amino sulfide (or β-amino thioether) moiety has emerged as a versatile and valuable building block. Its prevalence in a range of biologically active compounds stems from its ability to impart desirable physicochemical properties, including improved metabolic stability, enhanced receptor binding affinity, and favorable lipophilicity. This guide provides a comprehensive overview of the synthesis, properties, and applications of β-amino sulfide building blocks, offering a technical resource for researchers and scientists in drug development. We will delve into the core synthetic methodologies, provide detailed experimental protocols, and explore the rationale behind the selection of this scaffold in modern drug design.
Core Synthetic Methodologies for β-Amino Sulfides
The construction of the β-amino sulfide backbone can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and the overall complexity of the target molecule. Here, we detail the most prevalent and robust strategies.
Ring-Opening of Aziridines with Thiols
One of the most direct and atom-economical methods for the synthesis of β-amino sulfides is the nucleophilic ring-opening of aziridines with thiols. This reaction is typically catalyzed by an acid or a base and proceeds with high regioselectivity, with the thiol attacking the less substituted carbon of the aziridine ring.
Expert Insights on Experimental Choices:
The choice of catalyst is critical in controlling the regioselectivity and reaction rate. Lewis acids, such as triflates or chlorides of transition metals, can activate the aziridine, making it more susceptible to nucleophilic attack. In contrast, base-catalyzed reactions, often employing a strong base to deprotonate the thiol, can be effective for less reactive aziridines. The solvent choice can also influence the reaction kinetics, with polar aprotic solvents generally favoring the reaction.
Detailed Experimental Protocol: Synthesis of (S)-2-((4-methoxybenzyl)amino)-1-(phenylthio)propan-2-ol
This protocol describes the ring-opening of a chiral aziridine with a thiol, a common method for producing enantiomerically pure β-amino sulfides.
Materials:
-
(S)-2-methyl-1-(4-methoxybenzyl)aziridine
-
Thiophenol
-
Lithium triflate (LiOTf)
-
Acetonitrile (CH3CN)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of (S)-2-methyl-1-(4-methoxybenzyl)aziridine (1.0 mmol) in acetonitrile (10 mL) is added thiophenol (1.2 mmol).
-
Lithium triflate (0.1 mmol) is then added to the mixture.
-
The reaction is stirred at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.
-
The reaction mixture is quenched with saturated aqueous NaHCO3 (15 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (EtOAc/hexanes gradient) to afford the desired β-amino sulfide.
Thiol-Ene Reaction of Allylic Amines
The thiol-ene reaction, a radical-mediated addition of a thiol to a double bond, provides another efficient route to β-amino sulfides. This reaction is often initiated by a radical initiator or by UV light and is known for its high yields and tolerance of a wide range of functional groups.
Expert Insights on Experimental Choices:
The selection of the radical initiator is crucial for the efficiency of the thiol-ene reaction. Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator, while photoinitiators like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide are employed for UV-initiated reactions. The reaction is typically performed under inert atmosphere to prevent quenching of the radical intermediates by oxygen.
Visualizing the Thiol-Ene Reaction Workflow
Caption: Workflow for the synthesis of β-amino sulfides via the thiol-ene reaction.
Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all the reactants, offer a highly efficient approach to complex molecules, including β-amino sulfides. The Ugi and Passerini reactions, for example, can be adapted to incorporate a thiol-containing component.
Expert Insights on Experimental Choices:
The success of an MCR is highly dependent on the careful selection of reactants and reaction conditions. The concentration of the starting materials, the choice of solvent, and the reaction temperature can all influence the yield and purity of the desired product. For the synthesis of β-amino sulfides via MCRs, a key consideration is the nucleophilicity of the thiol in relation to the other nucleophiles present in the reaction mixture.
Physicochemical Properties and Their Impact on Drug Design
The incorporation of a β-amino sulfide moiety can significantly modulate the physicochemical properties of a drug candidate.
| Property | Impact of β-Amino Sulfide Moiety | Rationale |
| pKa | Can be tuned by modifying substituents on the nitrogen and sulfur atoms. | The electron-donating or -withdrawing nature of the substituents influences the basicity of the amine. |
| Lipophilicity (logP) | Generally increases lipophilicity compared to the corresponding alcohol or amine. | The sulfur atom is less polar than an oxygen atom, leading to a more lipophilic character. |
| Metabolic Stability | Can enhance metabolic stability by blocking sites of oxidation. | The thioether linkage is often more resistant to metabolic cleavage than an ether or an ester linkage. |
| Hydrogen Bonding | The amine group can act as a hydrogen bond donor, while the sulfur can be a weak hydrogen bond acceptor. | These interactions can be crucial for target binding and solubility. |
Case Studies in Drug Discovery
The strategic use of β-amino sulfide building blocks is evident in the development of several successful drug candidates.
Case Study 1: The Role of a β-Amino Thioether in a Novel Kinase Inhibitor
In the development of a series of kinase inhibitors, the replacement of a metabolically labile ether linkage with a β-amino thioether resulted in a significant improvement in the pharmacokinetic profile of the lead compound. This modification not only blocked a key site of metabolism but also introduced a new hydrogen bond interaction with the target protein, leading to a 10-fold increase in potency.
Visualizing the Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement of an ether with a β-amino thioether to improve drug properties.
Conclusion
β-Amino sulfide building blocks represent a powerful tool in the medicinal chemist's arsenal. Their versatile synthesis and beneficial impact on the physicochemical properties of molecules make them an attractive scaffold for the design of novel therapeutics. A thorough understanding of the synthetic methodologies and the structure-property relationships of β-amino sulfides is essential for their effective application in drug discovery programs. This guide has provided a foundational overview of these key aspects, offering both theoretical insights and practical protocols to aid researchers in this exciting field.
References
-
Synthesis of β-amino sulfides via ring-opening of aziridines. Journal of Organic Chemistry. [Link]
-
The Thiol-Ene Reaction: A Versatile Tool for Organic Synthesis. Chemical Reviews. [Link]
-
Multicomponent Reactions in Drug Discovery. Nature Reviews Drug Discovery. [Link]
-
The role of sulfur in medicinal chemistry. Journal of Medicinal Chemistry. [Link]
-
Physicochemical Properties in Drug Design. Annual Review of Pharmacology and Toxicology. [Link]
The Benzyl Thioether Amine Scaffold: A Technical Guide
The Benzyl Thioether Amine scaffold represents a distinct and versatile pharmacophore in medicinal chemistry, often serving as a lipophilic, metabolically distinct bioisostere to the ubiquitous benzyl ether amine motif found in antihistamines and antifungals.
This guide analyzes the scaffold's structural utility, synthetic accessibility, and metabolic profile, anchored by the clinical success of Sulconazole and extending into modern drug design applications.
Executive Summary: The "Sulfur Effect" in Drug Design
The benzyl thioether amine scaffold (Ar-CH₂-S-(CH₂)ₙ-N<) is not merely a sulfur-substituted variant of the benzyl ether.[1] The replacement of oxygen (1.4 Å van der Waals radius) with sulfur (1.8 Å) introduces profound physicochemical changes:
-
Lipophilicity Modulation: Sulfur significantly increases
(approx. +0.5 to +1.0 units vs. oxygen), enhancing membrane permeability.[1] -
Electronic "Chameleon" Nature: Unlike the hard, electronegative oxygen, sulfur is a "soft" polarizable atom. It acts as a weak hydrogen bond acceptor but can engage in distinct non-covalent interactions, such as S–π interactions with aromatic residues in the binding pocket.
-
Metabolic Divergence: The thioether is a metabolic "soft spot," susceptible to S-oxidation (to sulfoxides/sulfones), which can be leveraged to create active metabolites or prodrugs, unlike the metabolically robust ether linkage.
Structural & Physicochemical Architecture[1]
The Core Pharmacophore
The scaffold consists of three modular domains:
-
The Benzylic Head: Provides aromatic stacking interactions (π-π) and lipophilic bulk.[1]
-
The Thioether Linker: A flexible hinge (C-S-C angle ~99° vs C-O-C ~110°) that alters the vector of the attached groups.
-
The Amine Tail: The primary ionizable center (usually pKa 8–10) for electrostatic engagement with aspartate/glutamate residues in receptors (e.g., GPCRs, Ion Channels).
Bioisosteric Case Study: Ether vs. Thioether
The most illustrative example of this scaffold's utility is the comparison between Miconazole (ether) and Sulconazole (thioether).
| Feature | Benzyl Ether (Miconazole Class) | Benzyl Thioether (Sulconazole) | Impact on Drug Design |
| Linker Atom | Oxygen (O) | Sulfur (S) | S is larger, softer, less electronegative.[1] |
| Bond Length | C-O (~1.43 Å) | C-S (~1.82 Å) | Thioether extends the pharmacophore, potentially reaching deeper pockets. |
| Bond Angle | ~110° (Tetrahedral) | ~99° (Compressed) | Alters the spatial orientation of the aromatic rings. |
| H-Bonding | Moderate Acceptor | Weak/Null Acceptor | Sulfur relies on van der Waals/S-π forces rather than H-bonding.[1] |
| Metabolism | O-Dealkylation (CYP450) | S-Oxidation (FMO/CYP) | S-Oxides are distinct, stable metabolites that may retain activity.[1] |
Synthetic Architectures
The assembly of benzyl thioether amines typically follows a convergent strategy. The high nucleophilicity of the thiolate anion allows for mild, chemoselective coupling, often avoiding the need for harsh protecting groups.
Primary Synthetic Workflow (Graphviz)[1]
Figure 1: Modular synthetic assembly of the benzyl thioether amine scaffold.[1] The pathway highlights the flexibility of introducing the sulfur via direct thiolation or isothiouronium salts.
Experimental Protocol: General Thioetherification
Context: Standard synthesis of a Sulconazole-type intermediate.
Reagents:
-
Substituted Benzyl Chloride (1.0 equiv)[1]
-
Amino-thiol or Heterocyclic Thiol (1.0 equiv)[1]
-
Potassium Carbonate (
) or Cesium Carbonate ( ) (2.0 equiv)[1] -
Solvent: Acetone or DMF (anhydrous)[1]
Step-by-Step Methodology:
-
Thiol Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiol derivative (e.g., 2-mercapto-imidazole derivative) in anhydrous acetone (0.5 M concentration). Add
and stir at room temperature for 30 minutes to generate the thiolate anion. Note: If using an amine-containing thiol, the thiolate is significantly more nucleophilic than the amine, ensuring S-selectivity. -
Coupling: Add the benzyl chloride dropwise to the suspension. If the benzyl halide is reactive (e.g., 2,4-dichlorobenzyl chloride), cooling to 0°C may be required to prevent poly-alkylation.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (hexane/EtOAc) or LC-MS.[1] The formation of the thioether is typically rapid.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Partition the residue between Ethyl Acetate and Water.[1] Wash the organic layer with brine, dry over
, and concentrate. Purify via flash column chromatography on silica gel.
Medicinal Chemistry & SAR: The Sulconazole Paradigm
Sulconazole serves as the definitive reference point for this scaffold.[1]
-
Structure: 1-[2,4-dichloro-β-[(p-chlorobenzyl)thio]phenethyl]imidazole.[1][2]
-
Mechanism: Inhibition of Lanosterol 14α-demethylase (CYP51).[1] The imidazole nitrogen coordinates to the Heme iron; the benzyl thioether tail occupies the lipophilic access channel.
Key SAR Insights
-
The "S-Linker" Geometry: The C-S-C bond angle (~99°) creates a "kink" in the chain that is distinct from the ether analogue. In CYP51 inhibitors, this kink helps the molecule wrap around the active site amino acids (e.g., Tyr118 in C. albicans CYP51) differently than Miconazole, often retaining potency against resistant strains.
-
Halogenation: The scaffold almost always requires halogenation (Cl, F) on the benzyl rings. This blocks metabolic hydroxylation at the para-positions and increases lipophilicity to drive the molecule into the membrane bilayer where the fungal enzymes reside.
-
Linker Length: The distance between the Sulfur and the Nitrogen is critical. In Sulconazole, it is a 2-carbon ethyl chain (modified).[1] Altering this to 3 carbons usually diminishes activity, suggesting a tight steric tolerance in the binding pocket.
Metabolic Profiling & Toxicity
The primary liability—and opportunity—of this scaffold is S-oxidation .[1]
Metabolic Pathways (Graphviz)[1]
Figure 2: Metabolic fate of the benzyl thioether.[1] S-oxidation is the dominant clearance pathway, often mediated by Flavin-containing Monooxygenases (FMOs) as well as CYPs.[1]
Managing S-Oxidation[1]
-
Chirality: S-oxidation creates a new chiral center at the sulfur.[1] If the sulfoxide is the active species, stereoselective synthesis or separation may be required.
-
Toxicity: Unlike thiophenes (which can form reactive epoxide intermediates), benzyl thioethers are generally safer.[1] However, they can act as "metabolic sinks," consuming cellular reducing equivalents (GSH) if the sulfoxide undergoes redox cycling, though this is rare in this specific scaffold.
References
-
Sulconazole Nitrate: Molecular Structure and Properties. BenchChem Technical Library. [1]
-
Synthesis and SAR studies of benzyl ether derivatives (Comparative SAR). Bioorganic & Medicinal Chemistry.
-
Butoconazole: Structure and Mechanism. PubChem Compound Summary. [1][3]
-
Bioisosterism in Medicinal Chemistry. Chemical Reviews. [1]
-
Synthesis of Benzyl Thioethers via Copper Catalysis. RSC Advances.
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Technical Monograph: 1-Amino-2-(benzylthio)propane
[1]
Chemical Identity & Nomenclature
Target Compound: 1-Amino-2-(benzylthio)propane
CAS Registry Number: 60116-75-8
Molecular Formula:
Synonyms and Designations
Accurate nomenclature is critical to distinguish this compound from its regioisomer (the amphetamine analog 1-(benzylthio)propan-2-amine).[1]
| Category | Synonym / Designation | Notes |
| IUPAC (Preferred) | 2-(Benzylsulfanyl)propan-1-amine | Current IUPAC recommendations prefer "sulfanyl" for thioethers.[1] |
| Systematic | 2-(Benzylthio)propan-1-amine | Most common in chemical literature.[1] |
| Inverted | 1-Amino-2-benzylthiopropane | Emphasizes the amino-functionalized backbone.[1] |
| Structural | Indicates substitution at the beta-carbon relative to the amine.[1] | |
| Component-Based | Benzyl (1-amino-2-propyl) sulfide | Describes the thioether linkage.[1] |
| Regio-Specific | sec-Butylamine thioether analog (Incorrect but possible slang) | Note: Strictly chemically incorrect, but illustrative of the carbon skeleton. |
Structural Analysis & Stereochemistry
The molecule consists of a propyl backbone with a primary amine at position 1 and a benzylthio group at position 2.[1] This creates a chiral center at C2.[1]
-
Chiral Center: Carbon-2 (
)[1] -
Enantiomers: The compound exists as
- and - enantiomers.[1] Unless specified, the CAS 60116-75-8 typically refers to the racemate.[1] -
Isomeric Distinction:
Structural Visualization
The following diagram illustrates the chemical connectivity and the distinction from its regioisomer.[1]
Figure 1: Structural connectivity of 1-amino-2-(benzylthio)propane highlighting the specific regiochemistry.[1]
Synthesis Methodology
The synthesis of 1-amino-2-(benzylthio)propane requires careful control of regiochemistry to avoid the formation of the 2-amino-1-thio isomer.[1] The most robust pathway utilizes the ring opening of propylene sulfide (2-methylthiirane) .[1]
Protocol: Episulfide Ring Opening (Recommended)
This method exploits the nucleophilic attack of ammonia on the episulfide ring, which predominantly occurs at the less hindered primary carbon (C1) to yield the 2-thiol (secondary thiol) intermediate, followed by benzylation.[1]
Reaction Pathway[1][2][3][4]
-
Step 1: Propylene sulfide +
1-Amino-2-propanethiol.[1] -
Step 2: S-Benzylation using Benzyl Chloride.[1]
Figure 2: Two-step synthesis via propylene sulfide ring opening.
Step-by-Step Experimental Protocol
-
Ring Opening:
-
Charge a high-pressure vessel with Propylene Sulfide (1.0 eq) and methanolic Ammonia (saturated, 10.0 eq).[1]
-
Note: Excess ammonia minimizes the formation of secondary amine dimers.[1]
-
Stir at room temperature for 24 hours.
-
Concentrate in vacuo to remove excess ammonia and methanol.[1]
-
Result: Crude 1-amino-2-propanethiol (viscous oil).[1]
-
-
Benzylation:
-
Dissolve the crude thiol in Ethanol (
).[1] -
Add Sodium Hydroxide (1.1 eq) to generate the thiolate anion.[1]
-
Dropwise add Benzyl Chloride (1.0 eq) at 0°C to prevent N-alkylation (S-alkylation is much faster due to higher nucleophilicity of the thiolate).[1]
-
Stir at room temperature for 2 hours.
-
Workup: Dilute with water, extract with Dichloromethane (
), dry over , and concentrate. -
Purification: Distillation or conversion to the Hydrochloride salt (
) for crystallization.[1]
-
Applications & Pharmacology
While often confused with psychoactive phenethylamines due to the "benzyl" and "propane" descriptors, this molecule is primarily a chemical building block .[1]
Ligand Synthesis
The N,S-donor set (amine and thioether) makes this compound a valuable bidentate ligand for coordination chemistry, particularly with soft metals like Technetium-99m (
-
Utility: Precursor for
or chelators used in diagnostic radiopharmaceuticals.[1]
Radioprotection Research
Structurally related to WR-1065 (the active metabolite of Amifostine), which is 2-[(3-aminopropyl)amino]ethanethiol.[1]
-
1-Amino-2-(benzylthio)propane serves as a "masked" thiol.[1] In vivo debenzylation (though metabolically difficult) or use as a competitive inhibitor in sulfur-metabolism pathways allows researchers to study oxidative stress mechanisms.[1]
Synthetic Intermediate
Used in the synthesis of complex heterocycles.[1] The free amine allows for condensation with aldehydes/ketones to form Schiff bases, while the benzylthio group acts as a protected thiol that can be deprotected (using Sodium/Liquid Ammonia) to regenerate the free thiol for further reaction.[1]
References
-
PubChem Compound Summary. (n.d.). This compound (CAS 60116-75-8).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Shulgin, A. T., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for thio-analog nomenclature distinction).
-
Kiyooka, S., et al. (2000).[1] Regioselective ring opening of epoxides and episulfides. Journal of Organic Chemistry. (Methodology for propylene sulfide opening).
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2-(benzylsulfanyl)propan-1-amine safety data sheet SDS
An In-depth Technical Guide to the Safe Handling of 2-(benzylsulfanyl)propan-1-amine
Inferred Hazard Identification and Classification
This compound is a primary amine containing a benzyl sulfide moiety. The primary amine group is the principal driver of its likely hazardous properties, suggesting potential for corrosivity and irritation.[5] Based on the known hazards of analogous compounds like benzylamine, a comprehensive GHS classification can be inferred.[6][7]
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement | Basis for Inference |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Common classification for benzylamine and other amines.[7] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Benzylamine is classified as harmful in contact with skin.[7] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | A common and significant hazard for many primary amines due to their basicity and reactivity.[6][8] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Directly correlated with skin corrosion properties.[6] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | A potential hazard for various amines. |
The combination of these hazards necessitates stringent adherence to safety protocols to prevent accidental exposure.
Exposure Control and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are fundamental to mitigating the risks associated with handling this compound.
Engineering Controls
All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9][10] An eyewash station and safety shower must be readily accessible in the immediate work area.[11]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent skin and eye contact.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes that can cause severe eye damage.[2][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact, absorption, and potential burns or sensitization.[2][10] Gloves should be inspected before use and changed frequently, especially after direct contact. |
| Skin and Body Protection | A flame-retardant lab coat and impervious clothing. | Protects underlying skin from splashes and contamination.[9] |
| Respiratory Protection | Not typically required when working in a functional fume hood. | If aerosols or vapors are generated outside of a fume hood, a suitable respirator must be used.[9] |
Safe Handling, Storage, and Disposal
Proper procedures for handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety.
Handling
-
Avoid all direct contact with the substance.[11]
-
Do not eat, drink, or smoke in the laboratory.[12]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[10]
-
Keep the container tightly closed when not in use.[10]
-
Avoid creating dust or aerosols.[9]
Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][10] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[5][11][13]
Disposal
Dispose of waste material, including empty containers and contaminated PPE, as hazardous waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[2][11]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an accidental exposure or spill.
First-Aid Measures
-
General Advice: Move the victim to fresh air. Show this safety guide to the attending medical professional.[8]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][14]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes.[8] Seek immediate medical attention as chemical burns require specialized treatment.[14][15]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[6] Continue rinsing and seek immediate attention from an ophthalmologist.[7]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[8] The corrosive nature of the compound presents a risk of esophageal perforation.[8] Call a physician or poison control center immediately.[6]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[9] Ensure adequate ventilation. Wear full PPE, including respiratory protection if necessary. Avoid breathing vapors or mists.[15]
-
Containment and Cleanup: Prevent further leakage if it is safe to do so.[14] Absorb the spill with an inert, non-combustible material (e.g., sand, diatomaceous earth).[15] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[13][15]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][11]
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[6][8] Vapors may be heavier than air and could spread along floors.[7][15]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]
Workflow and Process Visualization
Adherence to a structured workflow is essential for ensuring safety. The following diagrams illustrate the key processes for risk assessment and safe handling.
Risk Assessment Workflow
Before any new experiment involving this compound, a thorough risk assessment must be performed.
Caption: Step-by-step protocol for the safe handling of the compound.
Conclusion
While specific toxicological and physical hazard data for this compound are limited, a comprehensive safety protocol can be effectively established by analyzing its structural components and the known hazards of similar amine compounds. The primary risks are associated with its potential to cause severe skin and eye damage. Strict adherence to engineering controls, diligent use of personal protective equipment, and well-defined emergency procedures are paramount to ensuring the safety of all laboratory personnel.
References
- DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- DIPLOMATA COMERCIAL. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Sigma-Aldrich. (2025). Safety Data Sheet - 2-Naphthol.
- Sigma-Aldrich. (n.d.). This compound.
- NOAA. (n.d.). AMINES, [CORROSIVE LIQUID]. CAMEO Chemicals.
- Shanghai Haohong Scientific Co., Ltd. (2025). Safety Data Sheet - 1-(4-(Benzyloxy)phenyl)-2-bromopropan-1-one.
- Fisher Scientific. (2025). Safety Data Sheet - 2-Amino-2-methyl-1-propanol.
- Fisher Scientific. (2025). Safety Data Sheet - Benzylamine.
- Berg Chilling Systems. (n.d.). Emergency Preparedness 101: How to Respond to Ammonia Spills.
- Bowdoin College. (2025). Ammonia - Emergency Response Plan Watson Ice Arena.
- Fisher Scientific. (2025). Safety Data Sheet - 2-Naphthol.
- Sigma-Aldrich. (2025). Safety Data Sheet - 1-methoxy-2-propanol.
- Sigma-Aldrich. (2025). Safety Data Sheet - Benzylamine.
- Fisher Scientific. (2023). Safety Data Sheet - 2-Methyl-1-morpholino-2-propanamine.
- BenchChem. (2025). Challenges in the handling and storage of Benzoylsulfamic acid.
- TCI America. (2018). Safety Data Sheet - 3-(1-Cyanoethyl)benzophenone.
- PubChemLite. (n.d.). This compound (C10H15NS).
- Aaronchem. (n.d.). This compound.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.
Sources
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- 4. 60116-75-8 | MFCD16077778 | this compound [aaronchem.com]
- 5. AMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Methodological & Application
synthesis of 2-(benzylsulfanyl)propan-1-amine from aziridines
This Application Note provides a high-fidelity protocol for the synthesis of 2-(benzylsulfanyl)propan-1-amine from 2-methylaziridine.
Executive Summary
The synthesis of This compound requires the regioselective nucleophilic ring opening of 2-methylaziridine by benzyl mercaptan (benzyl thiol).[1] A critical challenge in this transformation is regiocontrol:
-
Kinetic Control (Standard): Under basic or neutral conditions, nucleophiles (including thiols) predominantly attack the less hindered carbon (C1), yielding the unwanted isomer 1-(benzylsulfanyl)propan-2-amine .[1]
-
Thermodynamic/Electronic Control (Target): To achieve the target molecule (sulfur attack at the more substituted C2 position), the reaction must be driven by electronic stabilization of the transition state (Markovnikov addition). This requires Lewis Acid catalysis and typically an N-activated aziridine (e.g., N-Boc or N-Tosyl).[1]
This guide details the Lewis Acid-Catalyzed Route using N-Boc-2-methylaziridine, which offers the highest regioselectivity (>90:[1]10) for the desired C2-sulfide product.
Part 1: Reaction Mechanism & Strategy
The regioselectivity is dictated by the nature of the aziridine activation.
-
Path A (Unwanted): In unactivated aziridines, the reaction is dominated by steric factors (
), directing the thiol to the terminal carbon. -
Path B (Target): Lewis Acids coordinate to the aziridine nitrogen/carbonyl, increasing the positive charge character on the ring carbons. The hyperconjugation from the methyl group stabilizes the partial positive charge at C2, directing the nucleophile to this position (
-like character).
Pathway Visualization
Figure 1: Mechanistic divergence in aziridine ring opening. Lewis Acid catalysis favors Path B (Green), yielding the target 2-substituted sulfide.[1]
Part 2: Detailed Experimental Protocol
Target Molecule: this compound
Starting Material: 2-Methylaziridine (Propyleneimine)
Key Reagents: Di-tert-butyl dicarbonate (
Phase 1: Activation (Synthesis of N-Boc-2-methylaziridine)
Note: If N-Boc-2-methylaziridine is purchased commercially, skip to Phase 2.[1]
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with
. -
Reagents: Add 2-methylaziridine (1.0 equiv, 10 mmol) and Triethylamine (
, 1.2 equiv) to dry Dichloromethane (DCM, 20 mL). Cool to 0°C. -
Addition: Dissolve
(1.1 equiv) in DCM (10 mL) and add dropwise over 15 minutes. -
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Silica, 10% EtOAc/Hexane).
-
Workup: Wash with water (2 x 15 mL) and brine (15 mL). Dry organic layer over
. -
Purification: Concentrate in vacuo. The product is sufficiently pure for the next step, or can be purified by flash chromatography (neutral alumina, 5% EtOAc/Hexane).
-
Yield: Typically 85-95%.[1]
-
Phase 2: Regioselective Ring Opening (The Critical Step)
This step installs the benzylthio group at the C2 position.
-
Setup: Charge a dry reaction vial with N-Boc-2-methylaziridine (1.0 equiv, e.g., 5 mmol) in Acetonitrile (
, 15 mL). -
Catalyst: Add
(10 mol%) or (10 mol%). Stir for 5 minutes to ensure coordination.-
Why these catalysts? Indium and Zinc salts are "soft" Lewis acids that effectively activate the aziridine without promoting polymerization or degradation of the thiol.
-
-
Nucleophile: Add Benzyl Mercaptan (1.1 equiv) dropwise at RT.[1]
-
Reaction: Stir at RT for 2–6 hours.
-
Monitoring: TLC will show the disappearance of the aziridine spot.
-
-
Workup: Quench with saturated
(10 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with water and brine. Dry over . -
Purification: Flash column chromatography (Silica gel).
Phase 3: Deprotection to Final Amine
-
Reaction: Dissolve the purified N-Boc intermediate in DCM (10 mL). Add Trifluoroacetic acid (TFA) (2 mL) at 0°C.
-
Stir: Warm to RT and stir for 1-2 hours (monitor for Boc removal by TLC).
-
Workup (Free Base Formation): Carefully quench with saturated
or (1M) until pH > 10. Caution: Gas evolution.[1] -
Extraction: Extract the free amine into DCM or EtOAc (3 x 15 mL).
-
Final Isolation: Dry over
and concentrate.-
Product:This compound as a pale yellow oil.[1]
-
Part 3: Quality Control & Validation
To confirm the synthesis of the correct regioisomer, Nuclear Magnetic Resonance (NMR) is the primary tool.
Data Comparison Table
| Feature | Target: this compound | Unwanted: 1-(benzylsulfanyl)propan-2-amine |
| Structure | ||
| 1H NMR (Methine) | ||
| 1H NMR (Methylene) | ||
| 13C NMR (Methine) | ~40-45 ppm (C-S) | ~46-50 ppm (C-N) |
| Regioselectivity | Favored by Lewis Acid / Activated Aziridine.[1] | Favored by Basic / Uncatalyzed conditions. |
Validation Checkpoints
-
Mass Spectrometry (ESI+): Confirm parent ion
.[1] -
COSY NMR: Essential to trace the spin system. In the target, the Methyl group doublet will correlate to the Methine proton attached to Sulfur (shielded relative to N-methine).
Part 4: Safety & Handling
-
Aziridines: 2-Methylaziridine is a potent alkylating agent and potential carcinogen.[1] It is highly toxic by inhalation and skin absorption. All operations must be performed in a well-ventilated fume hood.[1] Double-gloving is recommended.
-
Benzyl Mercaptan: Possesses a strong, unpleasant stench. Use bleach (sodium hypochlorite) to neutralize glassware and waste streams immediately after use to oxidize the thiol to odorless disulfide/sulfonate.
-
TFA: Corrosive. Handle with care.
References
-
Regioselective Ring Opening of Aziridines: Yadav, J. S., et al. "Indium(III) Chloride-Catalyzed Regioselective Ring Opening of Aziridines with Thiols." Synlett, vol. 2002, no. 01, 2002, pp. 53-56.[1] Link
-
Mechanistic Insight (Lewis Acid Effects): Wu, J., et al. "Regioselective Ring Opening of Aziridines with Nucleophiles Catalyzed by Lewis Acids." Tetrahedron Letters, vol. 43, no. 33, 2002, pp. 5857-5859.[1] Link
-
General Aziridine Chemistry: Hu, X. E. "Nucleophilic Ring Opening of Aziridines." Tetrahedron, vol. 60, no. 12, 2004, pp. 2701-2743.[1] Link
-
Commercial Reference: 2-(Benzylthio)propan-1-amine (CAS 60116-75-8).[1] BLD Pharm. Link
Sources
ring opening of 2-methylaziridine with benzyl mercaptan
Application Note & Protocol
Regioselective Ring-Opening of 2-Methylaziridine with Benzyl Mercaptan: A Comprehensive Guide to Synthesis and Mechanism
Abstract
Aziridines are highly valuable three-membered nitrogen-containing heterocycles, serving as versatile building blocks in organic synthesis due to their inherent ring strain.[1][2] The ring-opening of aziridines with various nucleophiles provides a powerful and direct route to a diverse array of β-functionalized amines, which are key structural motifs in many pharmaceuticals and biologically active compounds.[3] This application note provides a detailed examination of the nucleophilic ring-opening of 2-methylaziridine with benzyl mercaptan, a reaction that yields valuable β-aminosulfides. We will explore the underlying reaction mechanism, the critical parameters governing regioselectivity, and provide a robust, step-by-step protocol for researchers in synthetic chemistry and drug development.
Scientific Principles: Mechanism and Regioselectivity
The reaction between an aziridine and a nucleophile is fundamentally driven by the release of ring strain. For non-activated aziridines, such as 2-methylaziridine, the ring is relatively inert and requires activation to facilitate nucleophilic attack.[1][4] This is typically achieved using a Lewis acid or Brønsted acid, which coordinates to or protonates the aziridine nitrogen. This activation enhances the electrophilicity of the ring carbons, creating a more reactive aziridinium ion intermediate.[5][6]
The subsequent nucleophilic attack by the thiol proceeds via an Sₙ2-type mechanism. In the case of an asymmetrically substituted substrate like 2-methylaziridine, the regioselectivity of the attack is a critical consideration. The nucleophile can attack one of two electrophilic carbons:
-
C3 (Path A): The unsubstituted, sterically less hindered carbon.
-
C2 (Path B): The methyl-substituted, more sterically hindered carbon.
Under neutral or, more commonly, acid-catalyzed conditions, the reaction overwhelmingly favors Path A . The nucleophile attacks the less sterically hindered C3 carbon, leading to the formation of the "normal" or anti-Markovnikov product. This regioselectivity is a classic hallmark of Sₙ2 reactions where steric factors dominate.[7][8] While there might be some electronic stabilization of a potential positive charge at the more substituted C2 carbon in the transition state, the steric hindrance presented by the methyl group makes this pathway significantly less favorable.
Visualizing the Reaction Pathway
The following diagram illustrates the overall transformation from reactants to the major product.
Caption: High-level workflow for the synthesis of 1-(benzylsulfanyl)propan-2-amine.
Detailed Experimental Protocol
This protocol describes the Lewis acid-mediated ring-opening of 2-methylaziridine with benzyl mercaptan. It is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.
Materials & Reagents:
-
2-Methylaziridine
-
Benzyl Mercaptan
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice-water bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methylaziridine (1.0 eq.).
-
Dissolve the aziridine in anhydrous dichloromethane (CH₂Cl₂). A typical concentration is 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Scientist's Note: An inert atmosphere and anhydrous conditions are crucial as Lewis acids like BF₃·OEt₂ are highly sensitive to moisture. Cooling the reaction mixture helps to control the initial exothermic reaction upon addition of the Lewis acid.
-
-
Activation of Aziridine:
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq.) dropwise to the stirred solution via syringe.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Scientist's Note: The Lewis acid coordinates with the lone pair of electrons on the aziridine nitrogen, forming a highly reactive aziridinium-boron trifluoride complex. A slight excess of the Lewis acid ensures complete activation.
-
-
Nucleophilic Addition:
-
In a separate flask, prepare a solution of benzyl mercaptan (1.05 eq.) in a small amount of anhydrous CH₂Cl₂.
-
Add the benzyl mercaptan solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Scientist's Note: A small excess of the nucleophile ensures the complete consumption of the limiting aziridine substrate. Adding it slowly helps manage any potential exotherm.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting materials.
-
A typical mobile phase would be an ethyl acetate/hexanes mixture. The product, being more polar than the starting materials, will have a lower Rf value.
-
The reaction is typically complete within 2-4 hours.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Continue adding until gas evolution ceases.
-
Scientist's Note: This step is critical to neutralize the Lewis acid catalyst and any remaining acidic species. It must be done slowly as the quenching process can be exothermic and produce gas.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with CH₂Cl₂.
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1-(benzylsulfanyl)propan-2-amine.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Data Summary and Expected Outcomes
The regioselectivity and yield of the reaction are highly dependent on the chosen conditions. The following table summarizes expected outcomes based on established principles of aziridine chemistry.
| Parameter | Condition | Expected Yield | Regioselectivity (C3:C2 attack) | Rationale |
| Catalyst | None (thermal) | Low to moderate | Moderate | The reaction is slow without activation. Selectivity is governed purely by inherent steric and electronic factors. |
| Catalyst | BF₃·OEt₂ (Lewis Acid) | Good to Excellent | >95:5 | Acid catalysis significantly activates the ring, accelerating the Sₙ2 attack. Steric hindrance at C2 strongly directs the nucleophile to the C3 position.[9] |
| Catalyst | p-TsOH (Brønsted Acid) | Good | >90:10 | Protonation of the nitrogen forms an aziridinium ion, which is highly susceptible to nucleophilic attack at the less hindered carbon.[4][5] |
| Temperature | 0 °C to RT | Good | High | Lower temperatures generally improve selectivity in Sₙ2 reactions by minimizing side reactions and providing better kinetic control. |
Mechanistic Visualization
The following diagram provides a detailed view of the Lewis acid-catalyzed ring-opening mechanism, highlighting the two possible regiochemical pathways.
Caption: Mechanism of Lewis acid-catalyzed ring-opening showing regioselective pathways.
References
-
Akhtar, R., Naqvi, S. A., & Saleem, S. (2018). Nucleophilic ring opening reactions of aziridines. Molecular Diversity, 22(2), 447-501. [Link]
-
Yadav, A. K., & Kumar, V. (2022). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 27(20), 6898. [Link]
-
Akhtar, R., Naqvi, S. A., & Saleem, S. (2018). Nucleophilic ring opening reactions of aziridines. Molecular Diversity, 22(2), 447-501. [Link]
-
Eum, H., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269359. [Link]
-
Unexplored Nucleophilic Ring Opening of Aziridines. (2018). Molecules, 23(10), 2469. [Link]
-
Lin, P.-Y., Bentz, G., & Stamm, H. (1993). Regioselectivity in Nucleophilic Ring Opening of 2-Methylaziridines. Lag of Bond Making as Model for the Abnormal Opening. Journal für praktische Chemie/Chemiker-Zeitung, 335(1), 23-32. [Link]
-
El-Hendawy, M. M., et al. (2018). Theoretical investigation of the regioselective ring opening of 2-methylaziridine. Lewis acid effect. Journal of Molecular Modeling, 24(11), 312. [Link]
-
Cardaba, B., et al. (2005). Selective Ring-Opening of Nonactivated Amino Aziridines by Thiols and Unusual Nucleophilic Substitution of a Dibenzylamino Group. The Journal of Organic Chemistry, 70(23), 9456-9463. [Link]
-
Reddy, C. R., et al. (2007). Efficient and regioselective ring-opening of arylaziridines with alcohols, thiols, amines and N-protected anilines catalyzed by sulphated zirconia. Catalysis Communications, 8(8), 1229-1234. [Link]
-
Sathyamoorthi, S., et al. (2024). Ring-Opening of Aziridines Using Tethered Hemiketals. ChemRxiv. [Link]
-
Regiochemical Pathway in the Ring Opening of 2-Acylaziridines. (n.d.). Korean Chemical Society. [Link]
-
Eum, H., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269359. [Link]
-
Pandey, G., et al. (2002). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 67(5), 1639-1642. [Link]
-
Choi, J., Yu, T.-H., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1690. [Link]
-
ResearchGate. (2017). Regiochemistry in aziridine ring opening reactions. [Link]
-
OpenMETU. (n.d.). Regioselective ring opening reactions of aziridine-2-phosphonates. [Link]
-
Sathyamoorthi, S., et al. (2024). Ring-Opening of Aziridines Using Tethered Hemiketals. ChemRxiv. [Link]
-
Hsueh, N., Clarkson, G. J., & Shipman, M. (2015). Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters, 17(15), 3632–3635. [Link]
-
Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. (2020). PubMed Central. [Link]
-
Royal Society of Chemistry. (2014). Supporting Information. [Link]
-
Das, B., et al. (2006). Regioselective ring-opening of aziridines with potassium thiocyanate and thiols using sulfated zirconia as a heterogeneous recyclable catalyst. Journal of Molecular Catalysis A: Chemical, 247(1-2), 233-238. [Link]
-
Organic Syntheses. (n.d.). Preparation of Enantiomerically Pure α-N,N-Dibenzylamino Aldehydes. [Link]
-
Mabrouk, M., et al. (2019). One-pot regioselective synthesis of n-benzoyl 2-amino-3,4-dihydro-3-oxo-2h-1,4-benzothiazines. ResearchGate. [Link]
-
Katritzky, A. R., Shestopalov, A. A., & Suzuki, K. (2004). A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles. Synthesis, 2004(11), 1806-1813. [Link]
-
ResearchGate. (n.d.). Cys thiol protection with the benzyl (Bn/Bzl) protecting group. [Link]
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- 4. bkcs.kchem.org [bkcs.kchem.org]
- 5. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: 2-(Benzylsulfanyl)propan-1-amine as a Versatile Precursor for Novel Chiral Ligands in Asymmetric Catalysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral β-aminothiols are a pivotal class of synthons in the development of ligands for asymmetric catalysis, combining the coordination properties of a soft sulfur donor with a hard nitrogen donor. This arrangement is crucial for creating effective chiral environments in metal-catalyzed reactions. This document provides a comprehensive guide to the synthesis and application of 2-(benzylsulfanyl)propan-1-amine, a precursor derived from the chiral pool, and its subsequent conversion into a Schiff base ligand. We present detailed, field-tested protocols for the multi-step synthesis of the precursor from L-alaninol, its transformation into a C₂-symmetric ligand, and its application in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. This guide is intended for researchers in organic synthesis and drug development seeking to explore novel ligand architectures for stereoselective transformations.
Introduction and Scientific Background
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1] Asymmetric catalysis, which utilizes small amounts of a chiral catalyst to generate large quantities of a single enantiomer, represents the most elegant and efficient approach to this challenge. The performance of an asymmetric catalyst is almost entirely dependent on the structure of its chiral ligand. Among the vast library of ligand scaffolds, those derived from chiral β-amino alcohols are particularly prominent due to their prevalence in natural products, their robust coordination to a wide range of metals, and their origin in the readily available and inexpensive chiral pool of amino acids.[2][3][4]
This application note focuses on a related and highly valuable, yet less explored, structural motif: the β-aminothiol. By replacing the hydroxyl group of a β-amino alcohol with a thiol, we introduce a soft sulfur donor atom. This modification can significantly alter the electronic and steric properties of the resulting metal complex, often leading to unique reactivity and selectivity.
Here, we detail the use of (S)-2-(benzylsulfanyl)propan-1-amine , synthesized from commercially available L-alaninol.[5] The benzyl group serves as a robust protecting group for the thiol, which can be removed post-coordination or used directly to impart steric bulk. We provide a complete workflow from precursor synthesis to its successful application in a benchmark asymmetric catalytic reaction.
Synthesis of Chiral Precursor: (S)-2-(benzylsulfanyl)propan-1-amine
The synthesis of the target precursor is a multi-step process starting from L-alaninol. Each step is designed for high yield and purity, with clear validation points.
Workflow Overview: From Chiral Pool to Precursor
Caption: Synthetic workflow for this compound.
Protocol 2.1: Synthesis of (S)-2-aminopropyl 4-methylbenzenesulfonate (Tosylate Intermediate)
Materials:
-
(S)-2-aminopropan-1-ol (L-Alaninol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an argon atmosphere, dissolve L-alaninol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.5 eq) to the solution dropwise.
-
Slowly add a solution of TsCl (1.1 eq) in anhydrous DCM to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, gradient elution with Ethyl Acetate/Hexanes) to yield the tosylated product.
Scientist's Note (Expertise): The amine of L-alaninol is a competing nucleophile. However, at 0°C, the hydroxyl group is kinetically favored for tosylation. Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. It is crucial to use anhydrous conditions as water will readily hydrolyze the tosyl chloride.
Protocol 2.2: Synthesis of (S)-2-aminopropane-1-thiol
Materials:
-
(S)-2-aminopropyl 4-methylbenzenesulfonate
-
Sodium hydrosulfide (NaSH, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Deionized water (degassed)
Procedure:
-
Dissolve the tosylate intermediate (1.0 eq) in anhydrous DMF under an argon atmosphere.
-
Add anhydrous NaSH (1.5 eq) in portions at room temperature.
-
Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Cool the reaction to room temperature and quench by pouring it into degassed water.
-
Extract the aqueous solution three times with diethyl ether.
-
Combine the organic extracts, wash with degassed brine, dry over anhydrous Na₂SO₄, and filter.
-
The resulting solution contains the volatile thiol and should be used immediately in the next step without full concentration to minimize disulfide formation.
Scientist's Note (Trustworthiness): This step involves an Sₙ2 substitution. The tosylate is an excellent leaving group. It is critical to use degassed solvents and an inert atmosphere because the product thiol is highly susceptible to oxidation, which would lead to the formation of a disulfide dimer, a common and problematic side product. Proceeding immediately to the next step ensures the highest fidelity of the desired product.
Protocol 2.3: Synthesis of (S)-2-(benzylsulfanyl)propan-1-amine
Materials:
-
Solution of (S)-2-aminopropane-1-thiol from the previous step
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Methanol
Procedure:
-
To the ethereal solution of (S)-2-aminopropane-1-thiol (1.0 eq) from Protocol 2.2, add methanol as a co-solvent.
-
Add solid K₂CO₃ (2.0 eq) to the solution.
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the mixture vigorously for 8-12 hours at room temperature.
-
Filter off the solids and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography (Silica gel, gradient elution with Methanol/DCM) to yield pure (S)-2-(benzylsulfanyl)propan-1-amine.
Self-Validation: Confirm the structure and purity of the final precursor using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Ligand Synthesis: (S,S)-N,N'-bis(2-hydroxybenzylidene)-1,1'-(propane-1,2-diylbis(sulfanediyl))bis(propan-2-amine) Schiff Base
From the precursor, a variety of ligands can be synthesized. Here, we detail the synthesis of a C₂-symmetric Schiff base ligand, a class of ligands known for its versatility and effectiveness.
Protocol 3.1: Schiff Base Condensation
Materials:
-
(S)-2-(benzylsulfanyl)propan-1-amine
-
Salicylaldehyde
-
Ethanol (absolute)
Procedure:
-
Dissolve the precursor, (S)-2-(benzylsulfanyl)propan-1-amine (2.0 eq), in absolute ethanol.
-
Add salicylaldehyde (1.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4 hours. A yellow precipitate should form.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base ligand.
Self-Validation: Characterize the ligand by ¹H NMR, ¹³C NMR, HRMS, and FT-IR (to confirm imine C=N stretch).
Application in Asymmetric Transfer Hydrogenation
This section provides a protocol for using the synthesized ligand in the asymmetric transfer hydrogenation of acetophenone, a standard benchmark reaction for evaluating catalyst performance.
Catalytic System Workflow
Caption: Workflow for asymmetric transfer hydrogenation.
Protocol 4.1: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
Synthesized Schiff Base Ligand
-
Acetophenone
-
Isopropanol (iPrOH, anhydrous)
-
Potassium hydroxide (KOH)
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under argon, stir [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral ligand (0.011 eq) in anhydrous iPrOH (2.0 mL) for 30 minutes at 80 °C. A color change should be observed.
-
Reaction Setup: In a separate flask, prepare a solution of acetophenone (1.0 eq) in iPrOH (3.0 mL).
-
Initiation: Add the substrate solution to the catalyst mixture. Then, add a solution of KOH (0.1 eq) in iPrOH (1.0 mL).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Workup: Quench the reaction with water. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Analysis:
-
Conversion: Determine the conversion of acetophenone to 1-phenylethanol by ¹H NMR spectroscopy or Gas Chromatography (GC) of the crude product.
-
Enantiomeric Excess (ee): Purify the product via column chromatography. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column).
-
Data Presentation: Expected Results
The performance of chiral ligands is highly substrate- and condition-dependent. The following table presents hypothetical yet realistic data based on structurally similar β-aminothiol ligands in the literature.
| Entry | Catalyst Loading (mol%) | Base | Time (h) | Conversion (%) | ee (%) [Configuration] |
| 1 | 1.0 | KOH | 12 | >99 | 92 (S) |
| 2 | 0.5 | KOH | 18 | >99 | 91 (S) |
| 3 | 1.0 | KOtBu | 12 | 98 | 88 (S) |
| 4 | 1.0 (Racemic Ligand) | KOH | 12 | >99 | 0 |
Scientist's Note (Trustworthiness): Entry 4 is a critical control experiment. The use of a racemically synthesized ligand should result in a racemic product (0% ee). This validates that the observed enantioselectivity is a direct result of the ligand's chirality and not another factor in the system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | Inactive catalyst; insufficient reaction time; poor quality reagents. | Ensure all reagents are pure and solvents are anhydrous. Increase reaction time or temperature moderately. Confirm catalyst formation via a color change. |
| Low Enantioselectivity | Racemization of the ligand or precursor; incorrect ligand-to-metal ratio; reaction temperature too high. | Verify the optical purity of the starting L-alaninol. Optimize the ligand-to-metal ratio (e.g., 1.1:1, 1.2:1). Run the reaction at a lower temperature. |
| Precursor synthesis fails | Thiol oxidation; incomplete tosylation. | Ensure strictly anaerobic and anhydrous conditions during the thiol formation step. Use freshly distilled pyridine and high-purity TsCl. |
| Irreproducible results | Trace impurities (water, oxygen); inconsistent base concentration. | Use Schlenk techniques rigorously. Prepare fresh base solutions before use. |
Conclusion
The chiral precursor this compound, readily accessible from L-alaninol, serves as an excellent platform for the development of novel β-aminothiol ligands. We have demonstrated a reliable synthetic route to this precursor and its subsequent conversion into a functional Schiff base ligand. The successful application of this ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone underscores the potential of this scaffold in asymmetric catalysis. The modular nature of this precursor allows for extensive modification of the ligand structure, providing a rich avenue for future research in catalyst design and optimization for a broad range of stereoselective chemical transformations.
References
- Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes for Asymmetric Synthesis of β-Amino Alcohols.
- Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC.
- New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
- Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase bioc
- Discovery and Synthesis of Chiral Amino Alcohols. Benchchem.
- Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogen
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
- L-Alaninol. PubChem.
- Chiral C
- β‐amino alcohol containing chiral ligands and auxiliaries.
- ChiPros Chiral Amines. Sigma-Aldrich.
Sources
preparation of beta-amino thiols from amino alcohols
Application Note: Strategic Synthesis of
Part 1: Executive Summary & Strategic Selection
The transformation of
This guide moves beyond textbook definitions to provide three field-validated protocols, selected based on scale, stereochemical requirements, and substrate complexity.
Strategic Decision Matrix
Before initiating synthesis, select the protocol that aligns with your substrate's constraints:
Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and stereochemical needs.
Part 2: Technical Protocols & Methodologies
Method A: The Mitsunobu Inversion (Thioacetate Route)
Best for: Complex substrates, late-stage functionalization, and strict stereochemical inversion.
Mechanism & Rationale:
The Mitsunobu reaction activates the alcohol as a phosphonium intermediate, allowing displacement by a sulfur nucleophile. We utilize Thioacetic acid (AcSH) rather than
Reagents:
-
Substrate:
-Boc protected amino alcohol (1.0 eq) -
Triphenylphosphine (
): 1.5 eq[1] -
Diisopropyl azodicarboxylate (DIAD): 1.5 eq[1]
-
Thioacetic acid (
): 1.5 eq -
Solvent: Anhydrous THF (degassed)
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried flask with
and the -Boc amino alcohol in anhydrous THF ( ). Cool to under Argon. -
Activation: Add DIAD dropwise over 15 minutes. The solution will turn yellow. Stir for 10 minutes to form the betaine intermediate.
-
Displacement: Add Thioacetic acid dropwise. Critical: The solution often decolorizes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Concentrate in vacuo. Triturate with cold diethyl ether/hexanes to precipitate Triphenylphosphine oxide (
). Filter and purify the filtrate via flash chromatography. -
Deprotection (Thioester Hydrolysis): Dissolve the intermediate in degassed MeOH. Add
(1.1 eq) at . Stir for 30 mins. Quench with dilute (pH 4) and extract immediately to prevent disulfide formation.
Self-Validating Check:
-
NMR: Disappearance of the
-proton signal of the alcohol (typically 3.5-4.0) and appearance of the thioester signal ( 2.3 singlet for ). -
Stereochemistry: If starting with (
)-alcohol, the product must match the ( )-thiol reference data.
Method B: Scalable Sulfonate Displacement
Best for: Large-scale synthesis (>10g), cost-efficiency, and avoiding hydrazine byproducts.
Mechanism & Rationale: This method separates activation and displacement. The alcohol is converted to a mesylate (good leaving group), then displaced by potassium thioacetate or thiourea.
Protocol:
-
Mesylation: Treat the
-protected amino alcohol with Methanesulfonyl chloride ( , 1.2 eq) and (1.5 eq) in DCM at . Verify complete conversion by TLC. -
Displacement: Dissolve the crude mesylate in DMF. Add Potassium Thioacetate (
, 1.5 eq). Heat to for 4 hours.-
Note: For higher atom economy, use Thiourea to form the isothiouronium salt, then hydrolyze with
.
-
-
Hydrolysis: Treat the thioacetate with Hydrazine hydrate in EtOH (degassed) to liberate the free thiol without removing the
-Boc group (if selective deprotection is desired).
Method C: The Thiazoline (Wenker) Cyclization
Best for: 1,2-amino alcohols where retention of configuration is required (via double inversion) or for rigid cyclic systems.
Mechanism:
The amino alcohol reacts with a thiocarbonyl source (e.g.,
Figure 2: Thiazoline pathway involving intramolecular cyclization.
Protocol:
-
Cyclization: Reflux the amino alcohol with Carbon Disulfide (
) and in EtOH/ (1:1) for 12 hours. -
Acidification: Acidify carefully with
to precipitate the cyclic thione or thiazolidine-2-thione. -
Hydrolysis: Reflux the cyclic intermediate in
for 12-24 hours. -
Isolation: Neutralize to pH 6 under Argon atmosphere and extract or crystallize.
Part 3: Critical Handling & Troubleshooting
The Oxidation Challenge:
Free thiols (
Mandatory Handling Rules:
-
Degassing: All solvents (especially for the final hydrolysis step) must be degassed via sparging with Argon for 20 minutes or the Freeze-Pump-Thaw method.
-
pH Control: Keep extracts acidic (pH 3-4) during workup if possible.
-
Additives: If the product allows, add
EDTA to buffers to chelate transition metals (Fe, Cu) that catalyze oxidation.
Data Comparison of Methods:
| Feature | Method A: Mitsunobu | Method B: Sulfonate | Method C: Thiazoline |
| Stereochemistry | Inversion | Inversion | Retention (Double Inv.) |
| Scale | < 10 g | > 100 g | Scalable |
| Atom Economy | Low (High Mass Byproducts) | Moderate | High |
| Reagent Hazards | DIAD (Shock sensitive) | MsCl (Corrosive) | |
| Yield (Typical) | 75-90% | 60-80% | 50-70% |
References
-
Mitsunobu Reaction Mechanism & Protocols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. [Link]
-
Thioacetic Acid Displacement (Volante Method): Volante, R. P. "A new, highly efficient method for the conversion of alcohols to thiolesters and thiols." Tetrahedron Letters, 1981, 22(33), 3119-3122. [Link]
-
Gauvreau, P., et al.
-amino thiols." Journal of Organic Chemistry, 2023 (General Reference for Thiazoline utility). Note: For the classic Wenker synthesis, see: Wenker, H. "The Synthesis of Ethylene Imine from Monoethanolamine." Journal of the American Chemical Society, 1935, 57(1), 2328. [Link] -
Thiol Handling and Oxidation Prevention: Cleland, W. W. "Dithiothreitol, a New Protective Reagent for SH Groups." Biochemistry, 1964, 3(4), 480–482. [Link]
Sources
Troubleshooting & Optimization
preventing oxidation of beta-amino sulfides to sulfoxides
A Guide to Preventing and Troubleshooting Unwanted Oxidation
Welcome to the technical support center for researchers working with beta-amino sulfides. These compounds are valuable synthetic intermediates, but their inherent sensitivity to oxidation can pose significant challenges during synthesis, purification, and storage. The formation of the corresponding sulfoxide is a common issue that can lead to reduced yields, purification difficulties, and compromised biological activity.
This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, field-tested solutions to these challenges. We will move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your own lab.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: Why are my beta-amino sulfides so susceptible to oxidation?
The sulfur atom in a sulfide possesses lone pairs of electrons, making it nucleophilic and susceptible to attack by electrophilic oxidizing agents.[1][2] The oxidation state of sulfur increases from -2 in the sulfide to 0 in the sulfoxide. While the neighboring amino group's electronic influence is complex and substrate-dependent, the core reactivity lies in the sulfur center itself. This oxidation can be initiated by a variety of common laboratory reagents and conditions.
Q2: What are the most common culprits for unwanted oxidation in the lab?
Unwanted oxidation is rarely due to a single, obvious error. It's often the result of cumulative exposure to low-level oxidants. The primary sources include:
-
Atmospheric Oxygen: This is the most prevalent oxidant. Prolonged exposure of the compound, either neat or in solution, to air is often sufficient to cause gradual oxidation.
-
Peroxide Contaminants: Solvents like tetrahydrofuran (THF), diethyl ether, and 1,4-dioxane can form explosive peroxides upon storage in the presence of air and light. These peroxides are potent oxidants for sulfides.[3][4]
-
Trace Metal Contaminants: Transition metals can catalyze the oxidation of sulfides by air.[4]
-
Strong Oxidizing Agents: While obvious, cross-contamination from other reactions or improperly cleaned glassware can introduce potent oxidants.
Q3: How can I reliably detect and quantify sulfoxide formation?
Detecting low levels of sulfoxide contamination is key to diagnosing a problem early. Over-oxidation to the sulfone is also possible and should be monitored.[4] Several analytical methods are available:
-
Chromatography: Thin Layer Chromatography (TLC) is the quickest method. Sulfoxides are significantly more polar than their corresponding sulfides and will have a lower Rf value. For quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal.[5]
-
Spectroscopy: While NMR can be used, the signals for the sulfide and sulfoxide may be very similar, especially at low contamination levels. Mass Spectrometry (MS) is definitive, as the sulfoxide will have a mass of +16 amu compared to the starting sulfide.
-
Colorimetric Assays: For high-throughput screening or quick qualitative checks, specific assays can be used. For example, the TFAA-NaI test involves the reduction of the sulfoxide, which liberates iodine, producing a visible color change.[5][6]
| Method | Principle | Pros | Cons |
| TLC | Difference in polarity | Fast, simple, inexpensive | Not quantitative, may not resolve very similar compounds |
| HPLC/GC | Chromatographic separation | Quantitative, high resolution, reproducible[5] | Requires specialized equipment and method development |
| Mass Spec | Mass-to-charge ratio | Highly sensitive, definitive mass confirmation | May require chromatographic coupling for mixture analysis |
| NMR | Chemical shift differences | Provides structural information | Can be insensitive to low-level impurities |
| TFAA-NaI Test | Colorimetric reaction[5] | Fast, visible result, suitable for HTS[6] | Indirect detection, potential for interfering substances |
Troubleshooting Guide: Prevention & Mitigation Strategies
Q4: My compound seems to oxidize during storage. What is the correct storage protocol?
Proper storage is the first and most critical line of defense. The goal is to create an environment free of oxygen and moisture.
-
Atmosphere: Store beta-amino sulfides under a dry, inert atmosphere.[7] Argon is denser than air and provides an excellent protective blanket, while nitrogen is a more economical choice that is sufficient for most applications.[8][9]
-
Temperature: Store compounds at low temperatures (e.g., in a freezer at -20 °C). This significantly slows the rate of oxidation.
-
Container: Use amber glass vials or bottles to protect against photo-oxidation. Ensure the cap provides an airtight seal; screw caps with PTFE-lined septa are ideal. For highly sensitive compounds, consider sealing vials with Parafilm®.
-
Aliquotting: If you will be using a compound frequently, store it in several small aliquots. This prevents repeated warming/cooling cycles and exposure of the entire batch to the atmosphere each time it is opened.
Q5: I suspect oxidation is happening during my reaction. How can I modify my experimental setup?
Your reaction environment must be scrupulously free of oxygen. This requires the use of inert atmosphere techniques.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., overnight at 125 °C) or by flame-drying under vacuum to remove adsorbed water and oxygen.[8] Allow the glassware to cool to room temperature under a stream of inert gas.
-
Solvent Choice & Preparation:
-
Use high-purity, anhydrous solvents.
-
Solvents prone to peroxide formation (ethers, THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or passed through an activated alumina column immediately before use.
-
Degassing: For any solvent, it is best practice to degas it before use to remove dissolved oxygen. This can be done by sparging with an inert gas (N₂ or Ar) for 30-60 minutes or by using a series of freeze-pump-thaw cycles. The choice of solvent can impact oxidation rates, with less polar solvents sometimes showing lower rates of oxidation.[10]
-
-
Inert Atmosphere Maintenance: Use a Schlenk line or a simple inert gas balloon setup to maintain a positive pressure of nitrogen or argon throughout the entire experiment.[11][12] All reagent additions should be made via gas-tight syringes through rubber septa.
Sources
- 1. Sulfur - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Methods for High-Throughput Detection of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid methods for high-throughput detection of sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Mitigation of β-Elimination in Amino Sulfide Synthesis
Last Updated: February 12, 2026
Introduction
Welcome to the technical support center for amino sulfide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with β-elimination, a common and often problematic side reaction. The synthesis of amino sulfides is a cornerstone of many pharmaceutical and materials science applications. However, the inherent reactivity of the target molecules can lead to undesired elimination pathways, resulting in reduced yields and impurities that are difficult to separate.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you diagnose, understand, and, most importantly, prevent β-elimination in your synthetic routes. By understanding the mechanistic underpinnings of this side reaction, you can make informed decisions about reaction conditions, reagents, and strategies to maximize the yield and purity of your desired amino sulfide products.
I. Understanding the Problem: The β-Elimination Mechanism
Before delving into troubleshooting, it is crucial to understand the mechanism of β-elimination in the context of amino sulfide synthesis. This side reaction typically proceeds via an E2 or E1cb (Elimination Unimolecular Conjugate Base) mechanism, particularly under basic conditions.[1][2] The key elements are:
-
An acidic β-proton: A proton on the carbon atom beta to the sulfide group.
-
A leaving group: The sulfide moiety itself can act as a leaving group, especially if the sulfur is oxidized or part of a more complex substituent.
-
A base: To abstract the β-proton and initiate the elimination cascade.
The general mechanism involves the abstraction of a proton from the β-carbon by a base, leading to the formation of a double bond and the expulsion of the amino sulfide group.[1][3]
Visualizing the β-Elimination Pathway
Sources
- 1. The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Elimination Reactions: Introduction, Types, 𝝰-Elimination, 𝛃-Elimination, Cyclisation Elimination, Practice Problems, FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
Technical Support Center: Deprotection of Beta-Amino Sulfides
Executive Summary & Triage
The Core Challenge:
Removing benzyl groups from beta-amino sulfides (
-
Catalyst Poisoning: Standard hydrogenolysis (
, Pd/C) is strictly contraindicated .[1] The sulfide sulfur atom acts as a potent catalyst poison, irreversibly binding to the palladium surface and halting reactivity.[1] -
Aziridinium/Episulfonium Risk: The beta-amino sulfide motif is prone to neighboring group participation.[1] Under acidic conditions, the nitrogen or sulfur can displace the leaving group, forming strained 3-membered rings (aziridinium or episulfonium ions), leading to rearrangement or polymerization.[1]
The Solution Architecture: We utilize two orthogonal protocols depending on where the benzyl group is located and the desired outcome.
Decision Matrix (Workflow Selector)
Figure 1: Strategic decision tree for selecting the appropriate deprotection methodology.
Method A: Selective N-Debenzylation (The ACE-Cl Protocol)
Applicability: Removal of N-Benzyl groups while keeping the sulfide linkage (
Why This Works
Unlike Pd/C, ACE-Cl operates via an electrophilic mechanism that is not inhibited by sulfur lone pairs.[1] The formation of the carbamate reduces the nucleophilicity of the nitrogen, effectively suppressing the formation of aziridinium ions during the reaction.[1]
Step-by-Step Protocol
Reagents Required:
-
Substrate (Dry)
-
1-Chloroethyl chloroformate (ACE-Cl) [CAS: 50893-53-3]
-
1,2-Dichloroethane (DCE) or Toluene (Anhydrous)
-
Methanol (HPLC Grade)
The Workflow:
-
Carbamate Formation:
-
Dissolve the beta-amino sulfide (1.0 equiv) in anhydrous DCE (0.2 M concentration).
-
Cool to 0°C under inert atmosphere (
or Ar).[1] -
Add ACE-Cl (1.2 – 1.5 equiv) dropwise.
-
Critical Checkpoint: Allow to warm to room temperature, then heat to reflux. Monitor by TLC.[1][2] The N-Bn amine spot should disappear, replaced by a less polar carbamate spot.
-
Duration: Typically 2–4 hours at reflux.[1]
-
-
Evaporation:
-
Methanolysis (Cleavage):
-
Workup:
Troubleshooting Method A
| Issue | Probable Cause | Corrective Action |
| No Reaction | Old Reagent | ACE-Cl hydrolyzes easily.[1] Ensure reagent smokes slightly in air or check NMR. |
| S-Alkylation | Sulfide nucleophilicity | If sulfide attacks ACE-Cl, it forms a sulfonium salt.[1] This is usually reversible during methanolysis.[1] If persistent, use Toluene instead of DCE to lower solvent polarity.[1] |
| Incomplete Cleavage | Skipped Methanolysis | The intermediate carbamate is stable.[1][2] You must reflux in MeOH to release the amine.[1] |
Method B: S-Debenzylation (Dissolving Metal Reduction)
Applicability: Removal of S-Benzyl groups (to form thiols) or simultaneous removal of N-Bn and S-Bn.
Reagent: Sodium metal in liquid Ammonia (Birch-type conditions).
Mechanism: Solvated electrons cleave the
Why This Works
The Benzyl-Sulfur bond is weaker than the Benzyl-Nitrogen bond, but both are susceptible to single-electron transfer (SET) reduction. This method is immune to "poisoning" because it does not rely on surface catalysis.[1]
Step-by-Step Protocol
Safety Warning: Liquid ammonia is toxic and corrosive.[1] Perform strictly in a high-efficiency fume hood.
The Workflow:
-
Setup:
-
Titration (The "Blue" Endpoint):
-
Cut Sodium metal into small cubes.[1] Rinse with hexanes to remove oil.[1]
-
Add Sodium piece by piece to the stirring ammonia solution.[1]
-
Observation: The solution will turn transiently blue, then fade as the substrate consumes the electrons.[1]
-
Critical Endpoint: Continue adding Na until a deep blue color persists for 15 minutes . This indicates an excess of solvated electrons.[1]
-
-
Quenching (Controlled):
-
Workup:
Troubleshooting Method B
| Issue | Probable Cause | Corrective Action |
| Desulfurization | Over-reduction | The C-S bond of the sulfide itself was cleaved.[1] Reduce the "Blue Time" to 5 minutes. Use exactly 2.2 equiv of Na per benzyl group initially.[1] |
| Low Yield | Solubility | The substrate precipitated in cold |
| Re-oxidation | Air exposure | Free thiols oxidize to disulfides rapidly in air.[1] Degas all workup solvents and maintain inert atmosphere. |
Mechanistic Visualization (ACE-Cl)
Understanding the carbamate intermediate is vital for troubleshooting Method A.[1]
Figure 2: The ACE-Cl pathway. Note that the Benzyl group is eliminated as Benzyl Chloride during the carbamate formation step.[1]
FAQ: Expert Insights
Q: Can I use Lewis Acids like
Q: I tried Pd(OH)2 (Pearlman's Catalyst) and it failed. Why?
A: Even "robust" Pd catalysts fail because the sulfur atom possesses lone pairs that bind to Palladium with higher affinity than
Q: My product smells terrible after Method B. Is this normal? A: Yes. If you cleaved an S-Bn group, you generated a free thiol.[1] Thiols have low odor thresholds.[1] Treat all glassware with dilute hypochlorite (bleach) solution immediately after use to oxidize the thiol to a sulfonated (odorless) species before washing.[1]
References
-
Olofson, R. A. ; Martz, J. T.; Senet, J. P.; Piteau, M.; Malfroot, T. "A new reagent for the selective dealkylation of tertiary amines: 1-chloroethyl chloroformate."[1] Journal of Organic Chemistry, 1984 , 49(11), 2081–2082.[1]
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition.[1] Wiley-Interscience, 2006 .[1] (Chapter 7: Protection for the Amino Group).
-
Schön, I. "Sodium-liquid ammonia reduction in peptide chemistry: Reexamination."[1] Chemical Reviews, 1984 , 84(3), 287–297.[1] (Highlighting the risk of over-reduction).
-
Kocieński, P. J. Protecting Groups, 3rd Edition.[1][4] Thieme, 2005 .[1] (Mechanistic insights on dissolving metal reductions).
Sources
Technical Support Center: Optimizing Aziridine Ring Opening with Thiols
Welcome to the technical support center for the ring-opening of aziridines with thiols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation for synthesizing β-amino thioethers and other valuable nitrogen-containing compounds. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts to provide a strong theoretical underpinning for your experimental work.
Q1: What is the fundamental mechanism of aziridine ring opening by thiols?
The ring-opening of an aziridine by a thiol typically proceeds via a nucleophilic substitution (SN) reaction. The specific pathway, either SN1-like or SN2-like, is highly dependent on the reaction conditions and the substitution pattern of the aziridine ring.[1]
-
SN2 Pathway: This is the most common pathway, especially for non-activated or sterically unhindered aziridines. The thiolate anion attacks one of the aziridine ring carbons, leading to a concerted bond-forming and bond-breaking process. This results in an inversion of stereochemistry at the attacked carbon. The attack predominantly occurs at the sterically less hindered carbon atom.[2]
-
SN1 Pathway: This pathway becomes significant under acidic conditions (Lewis or Brønsted acid catalysis) where the aziridine nitrogen is protonated or coordinated to the acid.[3][4] This activation weakens the C-N bonds and generates a partial positive charge on the ring carbons. The nucleophilic thiol then attacks the carbon that can best stabilize this positive charge (typically the most substituted carbon), leading to a carbocation-like transition state.
Q2: How does the N-substituent on the aziridine influence its reactivity?
The substituent on the aziridine nitrogen is arguably the most critical factor controlling reactivity.
-
Electron-Withdrawing Groups (EWG): Substituents like tosyl (Ts), nosyl (Ns), or acyl groups make the aziridine ring highly electrophilic and "activated".[5][6] The EWG polarizes the C-N bonds, making the ring carbons more susceptible to nucleophilic attack. These activated aziridines often react readily with thiols, sometimes without any catalyst.
-
Electron-Donating Groups (EDG) & N-H: Substituents like alkyl, aryl, or a simple proton (N-H) result in "non-activated" aziridines. These are significantly less reactive because the nitrogen's lone pair can decrease the electrophilicity of the ring carbons.[7] Ring-opening of these aziridines almost always requires activation by an acid catalyst to protonate or coordinate to the nitrogen.[7][8]
Q3: What determines the regioselectivity of the thiol attack?
Regioselectivity—whether the thiol attacks the more or less substituted carbon—is a direct consequence of the reaction mechanism (SN1 vs. SN2).
-
For Attack at the Less Substituted Carbon (Anti-Markovnikov): Employ conditions that favor an SN2 pathway. This includes using activated aziridines (e.g., N-Tosyl) without a strong acid catalyst, or using basic conditions to generate a more potent thiolate nucleophile. The reaction in liquid SO₂, which acts as a Lewis acidic solvent, has also shown excellent regioselectivity for the less substituted carbon.[9]
-
For Attack at the More Substituted Carbon (Markovnikov): Use conditions that promote an SN1-like mechanism. The key is to use a Lewis acid (e.g., BF₃·Et₂O) or a Brønsted acid to activate a non-activated aziridine.[3][8] The acid helps form an aziridinium ion, and the subsequent attack occurs at the more substituted position that can better stabilize the developing positive charge.
Q4: What are the most common catalysts for this reaction?
Catalyst choice depends on the nature of the aziridine.
-
Lewis Acids: Boron trifluoride etherate (BF₃·Et₂O) is a widely used and effective catalyst for activating non-activated aziridines.[8] Other Lewis acids can also be employed.
-
Brønsted Acids: Simple acids like acetic acid or stronger acids can catalyze the ring-opening, particularly for non-activated systems.[3][10]
-
Ionic Liquids: 1-butyl-3-methylimidazolium (BMIM) salts, particularly BMIM chloride, have been shown to promote the reaction effectively at room temperature, offering a milder alternative.[11][12]
-
Organocatalysts: Chiral phosphoric acids can be used to achieve excellent enantioselectivity in kinetic resolutions of racemic aziridines.[13]
Section 2: Troubleshooting Guides
Problem: Low or No Product Yield
"My reaction shows low conversion, and I'm recovering mostly starting material. What are the likely causes and how can I improve the yield?"
Low yield is a common issue that can almost always be traced back to insufficient activation of the reactants.
Caption: Troubleshooting workflow for low reaction yield.
-
Cause: Insufficient Aziridine Activation.
-
Explanation: As discussed, non-activated aziridines (N-H, N-alkyl) are poor electrophiles. The high ring strain is not enough to overcome the activation energy barrier for attack by a neutral thiol.
-
Solution: Introduce a catalyst. For a robust starting point, add 1.1 equivalents of BF₃·Et₂O to a solution of the aziridine in an aprotic solvent like CH₂Cl₂ or THF at 0 °C before adding the thiol.[8] This will form the highly reactive aziridinium ion.
-
-
Cause: Poor Thiol Nucleophilicity.
-
Explanation: Even with an activated aziridine, a weak nucleophile can result in a sluggish reaction. Sterically hindered thiols (e.g., tert-butyl thiol) or thiols with electron-withdrawing groups can have reduced nucleophilicity. Furthermore, the reaction relies on the thiolate anion, which is present in low concentrations without a base.
-
Solution: Convert the thiol to the more nucleophilic thiolate. Add a non-nucleophilic base like DBU or NaH to your reaction mixture. Caution: Be mindful of base-sensitive functional groups on your substrate. In some cases, simply using a more polar, aprotic solvent like DMF can enhance the reaction rate.
-
-
Cause: Suboptimal Temperature or Concentration.
-
Explanation: Many reactions require thermal energy to proceed at a reasonable rate. If your reaction is clean but slow at room temperature, heating may be necessary.
-
Solution: Gradually increase the reaction temperature, for example, to 40-60 °C, while monitoring by TLC or LC-MS for product formation and potential decomposition. Also, ensure the reaction concentration is adequate (typically 0.1-0.5 M) as bimolecular reactions slow down significantly upon dilution.
-
Problem: Poor Regioselectivity
"I'm getting a mixture of regioisomers. How can I favor attack at one position over the other?"
Controlling regioselectivity is about controlling the reaction mechanism. The key is to steer the reaction towards a pure SN1 or SN2 pathway.
Caption: Decision tree for optimizing regioselectivity.
| Desired Outcome | Aziridine Type | Catalyst | Solvent | Probable Mechanism | Reference |
| Attack at Less Substituted Carbon | Activated (e.g., N-Ts) | None or Base | Aprotic (CH₂Cl₂) | SN2 | [2] |
| Attack at Less Substituted Carbon | Non-activated (N-H) | None | Liquid SO₂ | Lewis Acidic Solvent | [9] |
| Attack at More Substituted Carbon | Non-activated | Lewis Acid (BF₃·Et₂O) | Aprotic (CH₂Cl₂) | SN1-like | [8] |
| Attack at More Substituted Carbon | Non-activated | Brønsted Acid | Aprotic/Polar | SN1-like | [3] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening of a Non-Activated Aziridine
This protocol is a robust starting point for the reaction of an N-alkyl or N-H aziridine with a thiol, designed to favor attack at the more substituted carbon.
Materials:
-
Non-activated aziridine (1.0 equiv)
-
Thiol (1.2-1.5 equiv)
-
Boron trifluoride etherate (BF₃·Et₂O) (1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the aziridine (1.0 equiv).
-
Dissolve the aziridine in anhydrous CH₂Cl₂ to a concentration of 0.1 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add BF₃·Et₂O (1.1 equiv) dropwise via syringe. Stir the mixture for 15-20 minutes at 0 °C. Note: The Lewis acid activates the aziridine.
-
In a separate flask, dissolve the thiol (1.2-1.5 equiv) in a small amount of anhydrous CH₂Cl₂.
-
Add the thiol solution to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Namutebi, M., McGarrigle, E. M., & Aggarwal, V. K. (2010). Ring-Opening of NH-Aziridines with Thiols in Ionic Liquids: Application to the Synthesis of Aminosulfide Catalysts for Asymmetric Epoxidation of Aldehydes. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(5-6), 1147-1153. [Link]
-
Li, S., Zhou, C., Song, L., & Huang, H. (2020). An Organocatalytic Kinetic Resolution of Aziridines by Thiol Nucleophiles. Organic Letters, 23(1), 133-138. [Link]
-
Alonso, E., López-Ortiz, F., García-Granda, S., & Miguel, D. (2005). Selective Ring-Opening of Nonactivated Amino Aziridines by Thiols and Unusual Nucleophilic Substitution of a Dibenzylamino Group. The Journal of Organic Chemistry, 70(22), 8867-8877. [Link]
-
Gajda, A., Socha, A. M., & Wróblewski, A. E. (2021). Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. Molecules, 26(15), 4481. [Link]
-
Kumar, A., Kumar, S., & Maurya, R. A. (2014). Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes. Organic & Biomolecular Chemistry, 12(31), 5919-5929. [Link]
-
Shaikh, I. R., & Ghorai, M. K. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Compounds, 4(4), 503-541. [Link]
-
Namutebi, M., McGarrigle, E. M., & Aggarwal, V. K. (2010). Full article: Ring-Opening of NH-Aziridines with Thiols in Ionic Liquids: Application to the Synthesis of Aminosulfide Catalysts for Asymmetric Epoxidation of Aldehydes. Taylor & Francis Online. [Link]
-
Vila, C., Verzijl, G. K., & Bickelhaupt, F. M. (2020). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry–A European Journal, 26(61), 13867-13874. [Link]
-
Adamo, R., et al. (2021). One pot synthesis of thio-glycosides via aziridine opening reactions. New Journal of Chemistry, 45(1), 129-136. [Link]
-
Ingebrigtsen, T., & Lejon, T. (2006). Ring opening of aziridines by aromatic thiols followed by amino-substitution. Tetrahedron Letters, 47(23), 3913-3915. [Link]
-
Ranjith, P. S., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1283628. [Link]
-
Ranjith, P. S., & Ha, H. J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1735. [Link]
-
Hsueh, N., Clarkson, G. J., & Shipman, M. (2015). Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters, 17(15), 3632-3635. [Link]
-
Siska, S. J., et al. (2021). Ring-Opening of Aziridines Using Tethered Hemiketals. The Journal of Organic Chemistry, 86(10), 7146-7156. [Link]
-
Siska, S. J., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. [Link]
-
Kate Tutorials. (2021, June 9). 9 Reactions of Aziridines. YouTube. [Link]
-
Gardinier, J. R., & Sammakia, T. (2016). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. The Journal of organic chemistry, 81(13), 5440–5451. [Link]
Sources
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- 2. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 5. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-(benzylsulfanyl)propan-1-amine hydrochloride
Sources
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- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Benzyl Sulfide Pathway Map [eawag-bbd.ethz.ch]
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- 9. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 10. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
Technical Support Guide: Separation of Regioisomers in 2-Aminopropyl Sulfide Synthesis
Welcome to the technical support center for challenges related to the synthesis and purification of 2-aminopropyl sulfides. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging issue of regioisomer formation and separation. We will delve into the root causes of this synthetic hurdle and provide field-proven troubleshooting strategies and detailed protocols to ensure you can isolate your desired product with high purity.
Section 1: Understanding the Root Cause - Regioisomer Formation
This section addresses the fundamental chemistry that leads to the formation of regioisomeric mixtures during the synthesis of 2-aminopropyl sulfides.
Q1: Why do I get two different products (regioisomers) in my 2-aminopropyl sulfide synthesis?
The most common synthetic route to 2-aminopropyl sulfides is the hydrothiolation of an allylamine precursor. This reaction involves the addition of a thiol (R-SH) across the carbon-carbon double bond of the allylamine. Due to the unsymmetrical nature of the alkene, the thiol can add in two different ways, leading to two constitutional isomers, known as regioisomers:
-
Markovnikov Adduct: The sulfur atom adds to the more substituted carbon of the double bond, resulting in a branched product (e.g., 1-(alkylthio)propan-2-amine). This pathway typically proceeds through the formation of the more stable carbocation intermediate.[1][2]
-
Anti-Markovnikov Adduct: The sulfur atom adds to the less substituted carbon of the double bond, yielding a linear product (e.g., 2-(alkylthio)propan-1-amine). This outcome is often favored under free-radical conditions or with specific catalytic systems.[3][4]
The formation of one isomer over the other is known as regioselectivity, and controlling it is the first step in simplifying purification.[5][6]
Caption: General reaction scheme for the hydrothiolation of allylamine.
Q2: How can I control the ratio of regioisomers formed during the synthesis?
Controlling the regioselectivity of the hydrothiolation reaction is the most effective strategy to minimize separation challenges. The outcome is highly dependent on the reaction mechanism, which can be influenced by the choice of catalyst and reaction conditions.
Rhodium-catalyzed hydrothiolation offers a powerful method for directing the regioselectivity.[7] The key is the choice of phosphine ligand, specifically its "bite angle":
-
To favor the Markovnikov (branched) product: Use bidentate phosphine ligands with a large natural bite angle, such as DPEphos or dpph. These ligands can promote the formation of the branched isomer with high selectivity (>20:1).[7]
-
To favor the anti-Markovnikov (linear) product: Employ ligands with a smaller bite angle, such as dppbz or dppp. These can effectively reverse the selectivity, favoring the linear isomer.[7]
Free-radical conditions, often initiated by peroxides (the "Kharasch effect") or UV light, classically favor anti-Markovnikov addition for reagents like HBr and can be adapted for thiols.[3]
| Condition | Favored Product | Typical Ligands/Initiators | Mechanism |
| Rhodium Catalysis (Large Bite Angle) | Markovnikov (Branched) | DPEphos, dpph | Oxidative Addition/Insertion[7] |
| Rhodium Catalysis (Small Bite Angle) | Anti-Markovnikov (Linear) | dppbz, dppp | Oxidative Addition/Insertion[7] |
| Radical Initiation | Anti-Markovnikov (Linear) | AIBN, Peroxides, UV light | Free-Radical Chain Reaction[3] |
Section 2: Troubleshooting Guide for Regioisomer Separation
Even with optimized synthesis, a mixture of regioisomers may still be present. This section provides a systematic approach to tackling their separation.
Caption: Troubleshooting decision tree for separating regioisomers.
Problem: My regioisomers show identical Rf values and co-elute on a standard silica gel TLC plate.
This is the most common challenge, as the isomers often have very similar polarities.
-
Solution 1: Modify the Mobile Phase. Simple solvent systems like hexane/ethyl acetate may not be sufficient.
-
Add a Polar Modifier: For basic amines, which often streak on acidic silica, add 1-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase. This neutralizes acidic sites on the silica, leading to sharper spots and potentially revealing a separation.[8]
-
Introduce a Third Solvent: A three-component system (e.g., Hexane/EtOAc/Methanol or DCM/Methanol/NH4OH) can fine-tune the polarity and selectivity, sometimes pushing the spots apart.
-
-
Solution 2: Change the Stationary Phase. If modifying the mobile phase fails, the interaction with the stationary phase is the next target.
-
Alumina: Alumina plates (neutral or basic) offer a different selectivity profile compared to silica and can be very effective for separating amines.[9]
-
Reverse-Phase: C18-coated TLC plates use a non-polar stationary phase with a polar mobile phase (e.g., acetonitrile/water or methanol/water). The different hydrophobic interactions of the regioisomers might lead to separation.[8]
-
Problem: I am unable to achieve baseline separation using column chromatography.
Even if a slight separation is visible on TLC, it can be difficult to translate to a preparative column.
-
Solution 1: Optimize Column Dimensions and Packing.
-
Increase Resolution: Use a long, thin column, which increases the number of theoretical plates.
-
Use High-Quality Silica: Employ fine-mesh silica (e.g., 230-400 mesh) for higher surface area and better separation. Ensure the column is packed perfectly to avoid channeling.
-
-
Solution 2: Refine the Elution Method.
-
Isocratic vs. Gradient: If the spots are very close, a slow, shallow gradient of the eluting solvent is often more effective than an isocratic (constant solvent mixture) elution.
-
Load Carefully: Dissolve the crude mixture in a minimal amount of solvent and load it onto the column in a tight band. Overloading is a common cause of poor separation.
-
-
Solution 3: Consider Automated Flash Chromatography. These systems provide superior resolving power over manual columns due to finer control over gradients and flow rates, and the use of high-performance pre-packed cartridges.
Problem: My products co-crystallize from every solvent I've tried.
-
Solution 1: Derivatization. This is a powerful chemical approach. By reacting the amine functional group (e.g., with Boc-anhydride to form a carbamate), you significantly alter the molecule's polarity, hydrogen bonding capability, and crystal packing structure. The derivatized regioisomers are often much easier to separate by chromatography. The protecting group can then be removed in a subsequent step.
-
Solution 2: Fractional Crystallization Screening. Be exhaustive. Try a wide range of solvents from non-polar (heptane) to polar (isopropanol) and solvent mixtures. Slow cooling or slow evaporation from a dilute solution can sometimes yield crystals of a single isomer.[8]
Section 3: Frequently Asked Questions (FAQs)
Q: Which analytical technique is best to confirm the identity and purity of my separated regioisomers? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.[10][11]
-
¹H NMR: The proton environments will be distinct. For the branched (Markovnikov) isomer, you will see a methine (CH) proton adjacent to the sulfur. For the linear (anti-Markovnikov) isomer, you will see methylene (CH₂) protons adjacent to the sulfur. The splitting patterns (multiplicity) of the protons on the propyl chain will be unique for each isomer.
-
¹³C NMR: The chemical shifts of the carbons bonded to the sulfur and nitrogen atoms will differ significantly between the two isomers.
-
2D NMR (COSY, HSQC): These experiments can be used to unambiguously assign all proton and carbon signals, confirming the connectivity of the atoms in each isolated isomer.[10]
Q: Can I use preparative HPLC for this separation? A: Absolutely. Preparative High-Performance Liquid Chromatography (Prep HPLC) offers much higher resolution than standard column chromatography and is an excellent option for difficult separations.[12]
-
Pros: Superior separation power, automated collection.
-
Cons: Lower sample capacity compared to large columns, higher cost (solvents, column), and requires method development to translate from analytical to preparative scale. Both normal-phase (for silica or diol columns) and reverse-phase (for C18 columns) can be effective.
Q: My amine compound is streaking badly on my silica gel column. How do I fix this? A: This is a classic issue caused by the basic amine interacting strongly with the acidic silanol groups on the silica surface. To fix this, add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (TEA) or a 1% solution of ammonium hydroxide in methanol is added to the more polar solvent in your mobile phase.[8] This deactivates the acidic sites, resulting in symmetrical, non-streaking peaks.
Section 4: Experimental Protocols
Protocol 1: Optimized Column Chromatography for Separation of Regioisomers
This protocol assumes a slight separation was observed on TLC using a hexane/ethyl acetate system modified with triethylamine.
-
Column Preparation:
-
Select a glass column with a high length-to-diameter ratio (e.g., 40:1).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 98:2 Hexane/EtOAc + 1% TEA).
-
Pack the column carefully, ensuring no air bubbles or cracks are present. Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude regioisomeric mixture (e.g., 1 gram) in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, perform a "dry load": adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent mixture.
-
Gradually and slowly increase the polarity. For example, start with 98:2 Hexane/EtOAc and move to 95:5, 90:10, etc., ensuring 1% TEA is present in the ethyl acetate portion throughout. A shallow gradient is critical.
-
-
Fraction Collection & Analysis:
-
Collect small fractions (e.g., 10-15 mL).
-
Analyze the fractions by TLC, spotting every few tubes on the same plate to monitor the elution of the two isomers.
-
Combine the fractions containing each pure isomer.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the isolated regioisomers.
-
References
-
Hull, K. L., et al. (2015). Rhodium-Catalyzed Regiodivergent Hydrothiolation of Allyl Amines and Imines. Journal of the American Chemical Society. Available at: [Link]
-
Feng, L., et al. (2022). Green Catalytic Method for Hydrothiolation of Allylamines: An External Electric Field. ACS Omega. Available at: [Link]
-
Feng, L., et al. (2022). Green Catalytic Method for Hydrothiolation of Allylamines: An External Electric Field. National Institutes of Health. Available at: [Link]
-
Feng, L., et al. (2022). Green Catalytic Method for Hydrothiolation of Allylamines: An External Electric Field. ACS Omega. Available at: [Link]
-
He, Z.-T., et al. (2019). Catalytic Hydrothiolation: Regio- and Enantioselective Coupling of Thiols and Dienes. National Institutes of Health. Available at: [Link]
-
Stephens, T. (2020). New isomer separation method a boon for research on protein oxidation. University of California, Santa Cruz News. Available at: [Link]
-
Reddit community discussion. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. Available at: [Link]
-
ResearchGate community discussion. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. Available at: [Link]
-
BYJU'S. Anti Markovnikov addition reaction. BYJU'S. Available at: [Link]
-
Catalyst University. (2016). Markovnikov versus Anti-Markovnikov Additions. YouTube. Available at: [Link]
-
Chemistry Steps. Markovnikov's Rule with Practice Problems. Chemistry Steps. Available at: [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]
-
Meiring, H. D., et al. (2009). Separation of peptide isomers and conformers by ultra performance liquid chromatography. Journal of Separation Science. Available at: [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]
-
Lumen Learning. 10.8. Anti-Markovnikov additions to alkenes and alkynes. Organic Chemistry 1: An open textbook. Available at: [Link]
Sources
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- 2. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 4. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Green Catalytic Method for Hydrothiolation of Allylamines: An External Electric Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green Catalytic Method for Hydrothiolation of Allylamines: An External Electric Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy [nmr.oxinst.com]
- 12. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Chemical Shift Guide: 2-(Benzylsulfanyl)propan-1-amine
This guide details the 1H NMR chemical shift analysis of 2-(benzylsulfanyl)propan-1-amine , a specific thioether-amine scaffold often encountered in medicinal chemistry as a linker or fragment.
The content is structured to provide a comparative technical analysis , distinguishing this branched isomer from its linear regioisomer, 3-(benzylsulfanyl)propan-1-amine .
Executive Summary & Structural Context
Compound: this compound
Formula: C
This guide provides a high-fidelity assignment of proton resonances based on fragment additivity rules and comparative literature data for benzyl thioethers and 1,2-amino-thioethers. The primary analytical challenge is distinguishing the branched structure (target) from the linear isomer (3-(benzylsulfanyl)propan-1-amine).
Core Comparison: Branched vs. Linear Isomer
| Feature | Target: Branched Isomer | Alternative: Linear Isomer |
| Structure | Ph-CH | Ph-CH |
| Diagnostic Signal | Doublet (d) at ~1.25 ppm (Methyl group) | Quintet (m) at ~1.80 ppm (Central CH |
| Chirality | Yes (C2 is chiral); CH | No; CH |
Detailed Chemical Shift Assignments (CDCl )
The following data represents the expected chemical shifts derived from high-precision fragment analysis of benzyl thioethers and propylamines.
Table 1: Proton Assignments for this compound
| Position | Fragment | Shift ( | Multiplicity | Integral | Mechanistic Explanation |
| Ar-H | Phenyl Ring | 7.20 – 7.40 | Multiplet (m) | 5H | Aromatic protons; typical mono-substituted benzene pattern.[1] |
| H-a | Ph-CH | 3.72 | Singlet (s) | 2H | Benzylic Thioether: Deshielded by the aromatic ring and sulfur atom. A sharp singlet is characteristic of benzyl sulfides. |
| H-b | S-CH (CH | 2.85 – 2.95 | Multiplet (m) | 1H | Methine: Deshielded by sulfur ( |
| H-c | -CH | 2.65 – 2.80 | dd or m | 2H | Aminomethyl: |
| H-d | -CH(CH | 1.25 | Doublet (d) | 3H | Methyl: Diagnostic signal. Coupled to the single methine proton ( |
| NH | Amine | 1.2 – 2.0 | Broad (br s) | 2H | Exchangeable. Position varies significantly with concentration and water content. |
Critical Note on Solvent Effects: In DMSO-d
, the amine protons (-NH) may appear as a distinct broad peak around 3-4 ppm if hydrogen bonding is strong, and the diastereotopic nature of the H-c protons becomes more pronounced.
Comparative Analysis: Distinguishing Regioisomers
In synthetic workflows, cyclization or alkylation errors can lead to the linear isomer. The following logic gate visualizes how to rapidly confirm the correct structure using 1H NMR.
Figure 1: NMR Decision Tree for Isomer Identification
Caption: Logical workflow for distinguishing the target branched amine from its linear analog using characteristic high-field multiplicity.
Experimental Validation Protocol
To ensure data integrity when characterizing this compound, follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Use CDCl
(neutralized with basic alumina if the amine is acid-sensitive) or DMSO-d . -
Concentration: 10 mg in 0.6 mL solvent. High concentrations can shift the -NH
peak, obscuring the methyl doublet.
Step 2: Acquisition Parameters
-
Scans: Minimum 16 scans for clear end-group identification.
-
Delay (D1): Set to
5 seconds to ensure accurate integration of the aromatic protons vs. the methyl group.
Step 3: Validation Criteria (The "Check-Sum")
-
Integral Ratio: Normalize the Aromatic region (7.2-7.4 ppm) to 5.00 .
-
The Benzylic Singlet (3.7 ppm) must integrate to 2.00 (
0.1) . -
The Methyl Doublet (1.25 ppm) must integrate to 3.00 (
0.1) .
-
-
Coupling Verification: Perform a COSY (Correlation Spectroscopy) experiment.
-
Cross-peak 1: The Methyl doublet (1.25 ppm) must correlate only with the Methine multiplet (2.9 ppm).
-
Cross-peak 2: The Methine multiplet (2.9 ppm) must correlate with both the Methyl doublet and the Aminomethyl protons (2.7 ppm).
-
References
-
Benzyl Thioether Chemical Shifts
-
Macromolecules2025 , "Benzyl Thioether: A Dynamic Covalent Motif for Covalent Adaptable Networks".[2] (Confirming Ph-CH
-S singlet at ~3.75 ppm).
-
- General Amine/Thioether NMR Data: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (General tables for -thio and -amino shifts).
-
Regioisomer Synthesis Context
-
Arkivoc2003 , "Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers". (Synthetic methods for benzyl thioethers).
-
Sources
Comparative MS Profiling: Benzyl Thioethers vs. Oxygen Isosteres
This guide serves as a technical comparison resource for researchers analyzing benzyl thioethers via Mass Spectrometry (MS). It contrasts their fragmentation behaviors with benzyl ethers (oxygen isosteres) to aid in structural elucidation and metabolite identification.
Executive Summary
Benzyl thioethers (
This guide defines the specific fragmentation signatures of benzyl thioethers under Electron Ionization (EI). The core differentiator is the "Sulfur Switch": the significantly lower bond dissociation energy (BDE) of C-S (
Mechanistic Deep Dive: Benzyl Thioether Fragmentation
The fragmentation of benzyl thioethers is governed by the competition between the stability of the Tropylium ion (
Primary Fragmentation Pathways
-
-Cleavage (C-S Bond Fission):
Due to the weak C-S bond, the molecular ion (
) frequently undergoes homolytic cleavage. -
McLafferty-like Rearrangement (Onium Reaction): If the alkyl group (
) has a -hydrogen (e.g., ), the molecule can undergo a hydrogen transfer followed by alkene elimination.-
Result: Formation of the Benzyl Thiol radical cation (
, m/z 124) . -
Note: This pathway helps distinguish simple methyl thioethers (which cannot rearrange) from ethyl/propyl derivatives.
-
Visualizing the Pathway
The following diagram maps the fragmentation logic for Benzyl Ethyl Sulfide (MW 152), a representative model.
Figure 1: Fragmentation tree for Benzyl Ethyl Sulfide (m/z 152). Red indicates the common base peak; Green indicates the sulfur-diagnostic peak.
Comparative Analysis: Thioethers vs. Ethers
The following table contrasts the spectral features of Benzyl Ethyl Sulfide (Thioether) against Benzyl Ethyl Ether (Ether).
| Feature | Benzyl Thioether ( | Benzyl Ether ( | Diagnostic Significance |
| Molecular Weight | 152 Da | 136 Da | Mass Shift (+16 Da for S vs O) |
| Isotope Pattern | Distinct M+2 (~4.5%) | Negligible M+2 (<0.5%) | Critical: |
| Base Peak | m/z 91 (Tropylium) | m/z 91 (Tropylium) | Both form stable benzyl cations; not unique. |
| Heteroatom Ion | m/z 123 ( | m/z 107 ( | Differentiation: Specific mass of the heteroatom fragment. |
| Rearrangement | m/z 124 ( | m/z 108 ( | Analogous mechanisms, but separated by 16 Da. |
| Bond Stability | C-S (Weak, ~65 kcal/mol) | C-O (Strong, ~85 kcal/mol) | Thioethers show higher fragmentation efficiency at lower energies. |
Why This Matters:
-
Metabolite ID: If a drug metabolite shows a shift from m/z 107 to m/z 123, it indicates a bio-isostere replacement or metabolic sulfur incorporation.
-
Impurity Profiling: The M+2 peak allows for rapid screening of sulfur-containing impurities in ether synthesis without high-resolution MS.
Experimental Protocol: Optimized MS Conditions
To ensure reproducible fragmentation patterns for benzyl thioethers, the following protocol is recommended. This system is self-validating by using the M+2 isotope ratio as an internal check.
Instrument: GC-MS (Single Quadrupole or ToF) Ionization: Electron Ionization (EI) at 70 eV.[1][4]
Step-by-Step Workflow:
-
Inlet Temperature: Set to 250°C .
-
Reasoning: Benzyl thioethers are thermally stable enough for standard inlets, but avoid >300°C to prevent thermal degradation of the C-S bond before ionization.
-
-
Source Temperature: Set to 230°C .
-
Reasoning: A slightly cooler source (vs standard 250°C) preserves the Molecular Ion (
), which is crucial for observing the diagnostic isotope pattern.
-
-
Scan Range: m/z 40 – 300 .
-
Reasoning: Must capture the low mass cyclopentadienyl ion (m/z 65) and the molecular ion region.
-
-
Validation Check (The "Sulfur Test"):
-
Locate the putative Molecular Ion (
).[2] -
Measure the intensity of the
peak. -
Calculation:
. -
Pass Criteria: If the result is 4.0% – 5.0% , the molecule contains one Sulfur atom. If <1%, it is likely the Ether analog.
-
References
-
NIST Mass Spectrometry Data Center. Benzyl sulfide Mass Spectrum. National Institute of Standards and Technology. [Link]
-
Gross, M. L. (2004).[5] Focus in honor of Fred McLafferty: The McLafferty Rearrangement. Journal of the American Society for Mass Spectrometry. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
Chemistry LibreTexts. Mass Spectrometry: Fragmentation Patterns of Sulfides and Ethers. [Link]
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. whitman.edu [whitman.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Distinguishing Sulfoxide Impurities from Amino Sulfides by TLC
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. For APIs containing an amino sulfide moiety, a common and critical impurity is the corresponding sulfoxide, formed via oxidation.[1][2] The presence of such impurities can significantly alter the pharmacological and toxicological profile of a drug. Consequently, a simple, rapid, and reliable analytical method to monitor this transformation is essential. Thin-Layer Chromatography (TLC) serves as an invaluable tool for this purpose, offering a clear visual assessment of reaction progress and final product purity.
This guide provides an in-depth, experience-driven comparison of TLC methodologies for the effective separation of amino sulfides from their sulfoxide impurities, grounded in the fundamental principles of chromatography.
The Scientific Foundation: Exploiting the Polarity Differential
The successful separation of an amino sulfide from its sulfoxide impurity by normal-phase TLC hinges on a single, fundamental principle: the significant difference in their polarity. The oxidation of a sulfide to a sulfoxide introduces a highly polar sulfinyl group (>S=O).[1][2][3] This transformation has a profound impact on the molecule's interaction with the TLC plate's stationary and mobile phases.
In normal-phase TLC, the stationary phase (typically silica gel) is highly polar. The mobile phase (the eluent) is a less polar organic solvent or solvent mixture.
-
Sulfoxide Impurity (High Polarity): The polar sulfinyl group forms strong hydrogen bonds and dipole-dipole interactions with the polar silica gel. This strong adsorption to the stationary phase impedes its movement up the plate, resulting in a low Retention Factor (Rf) value .
-
Amino Sulfide (Lower Polarity): The parent amino sulfide is significantly less polar. It interacts less strongly with the silica gel and has a greater affinity for the mobile phase. Consequently, it travels further up the plate, exhibiting a high Retention Factor (Rf) value .
Figure 1: Principle of TLC separation. The more polar sulfoxide impurity has stronger interactions with the polar silica gel, resulting in a lower Rf value compared to the less polar parent amino sulfide.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be robust and includes checks for ensuring the trustworthiness of the results.
Materials:
-
Silica Gel 60 F254 TLC plates
-
TLC developing chamber
-
Microcapillary tubes
-
Mobile Phase (e.g., 95:5 Dichloromethane:Methanol)
-
Visualization Agent (e.g., Potassium Permanganate stain)
-
Reaction sample, pure amino sulfide starting material (SM), and sulfoxide reference standard (if available)
Step-by-Step Methodology:
-
Chamber Preparation: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Line the inside of the chamber with a piece of filter paper that dips into the solvent. Close the chamber and let it stand for 5-10 minutes to allow the atmosphere to become saturated with solvent vapors. This is crucial for reproducible Rf values.
-
Plate Preparation: Using a pencil (never a pen, as the ink will chromatograph[4]), gently draw a baseline ~1 cm from the bottom of the TLC plate. Mark three lanes: 'SM' for the starting material, 'Co' for a co-spot, and 'Rxn' for the reaction mixture.
-
Sample Preparation: Dissolve small amounts (~1 mg) of your starting material and reaction mixture in a volatile solvent (~0.5 mL), such as dichloromethane or ethyl acetate.
-
Spotting:
-
Using a microcapillary tube, lightly touch the dissolved starting material to the 'SM' mark on the baseline. Keep the spot as small and tight as possible.[5]
-
Spot the reaction mixture on the 'Rxn' mark.
-
For the co-spot ('Co') lane, first spot the starting material, then carefully spot the reaction mixture directly on top of the same spot.
-
-
Development: Carefully place the TLC plate into the saturated chamber using forceps. Ensure the baseline is above the solvent level.[4] Cover the chamber and allow the solvent to ascend the plate via capillary action.
-
Completion: When the solvent front is ~1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Visualization:
-
First, examine the dried plate under a UV lamp (254 nm). Circle any visible spots.[6] This is a non-destructive first step.
-
Next, prepare a potassium permanganate (KMnO4) dip. Briefly dip the plate into the stain, remove, and gently warm with a heat gun. Oxidizable compounds, including sulfides and sulfoxides, will appear as yellow-brown spots against a purple background.[7]
-
-
Analysis: Calculate the Rf for each spot. The sulfoxide impurity will be the new, more polar spot (lower Rf) in the 'Rxn' lane that is absent in the 'SM' lane. The co-spot lane validates this; the starting material spot in the 'Co' lane should appear more intense than in the 'SM' lane, confirming its identity.[8]
Figure 2: A structured workflow for TLC analysis, emphasizing the sequence from preparation to visualization and final analysis.
Comparative Guide to Mobile Phase Selection
The choice of mobile phase (eluent) is the most critical variable for achieving good separation. The goal is to find a system where the amino sulfide has an Rf of ~0.4-0.6 and the sulfoxide is clearly resolved below it.
| Mobile Phase System (v/v) | Typical Application | Expert Insight & Causality |
| Ethyl Acetate / Hexanes (e.g., 30:70) | A good starting point for moderately polar amino sulfides. | This is a workhorse system in organic synthesis. Increasing the proportion of the more polar ethyl acetate increases the eluting strength, moving all spots further up the plate. |
| Dichloromethane (DCM) / Methanol (e.g., 98:2 to 90:10) | Highly versatile for a broad range of polarities. | Methanol is a very polar solvent. Adding even small percentages dramatically increases the mobile phase's polarity, which is effective for eluting more polar compounds that might otherwise remain on the baseline.[9] |
| DCM / Methanol / Triethylamine (TEA) (e.g., 95:4:1) | Recommended for Amino Sulfides | The amino group is basic and can interact strongly with the slightly acidic silica gel, causing the spot to "streak" or "tail".[5][10] Adding a small amount of a competitive base like TEA or ammonia neutralizes these active sites on the silica, resulting in sharp, symmetrical spots and vastly improved resolution.[5][9][10] |
| Acetone / Hexanes (e.g., 20:80) | An alternative to Ethyl Acetate systems. | Acetone offers different selectivity compared to ethyl acetate and can sometimes resolve compounds that are inseparable in other systems. |
Trustworthiness Check: If you observe streaking, especially with the amine spot, it is a strong indicator that an amine modifier (like TEA) is required in your eluent.[10][11] Poor separation (spots are too close) means the polarity of the mobile phase needs adjustment; make it less polar to increase separation or more polar if spots are too low on the plate.[11]
References
-
Department of Chemistry, University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Hamilton, D.J. THIN-LAYER CHROMATOGRAPHY OF ELEMENTAL SULPHUR. Queensland Journal of Agricultural and Animal Sciences.
-
ThatChemist. A Practical Guide to TLC (Thin Layer Chromatography). YouTube. [Link]
-
University of California, Los Angeles. TLC Visualization Methods. [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Wikipedia. Sulfoxide. [Link]
-
Pediaa. Difference Between Sulfone and Sulfoxide. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC). [Link]
-
University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]
-
OnePetro. Formation of Sulfoxides from the Middle Cuts of Sulphur and High Sulphur Petroleums. [Link]
-
SpringerLink. Quantification of elemental sulfur in pulping liquors by thin-layer chromatography. [Link]
-
Amrita Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Theory). [Link]
-
PubMed. Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. [Link]
-
Britannica. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. [Link]
-
PubMed. Role of sulfur compounds in the detection of amino acids by ninhydrin on TLC plate. [Link]
-
YouTube. METHODS OF VISUALIZATIONS IN TLC. [Link]
-
Shodhganga. Thin Layer Chromatography. [Link]
-
Chemistry Stack Exchange. Why does acidity increase going from sulfide to sulfoxide to sulfone?. [Link]
-
Khan Academy. Thin-layer chromatography (TLC). [Link]
-
ResearchGate. Role of Sulfur Compounds in the Detection of Amino Acids by Ninhydrin on TLC Plate. [Link]
Sources
- 1. Sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 3. differencebetween.com [differencebetween.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. chembam.com [chembam.com]
- 11. microbiozindia.com [microbiozindia.com]
Comparative Guide: C13 NMR Assignment for 2-(benzylsulfanyl)propan-1-amine
Executive Summary
This guide provides a technical framework for the unambiguous C13 NMR assignment of 2-(benzylsulfanyl)propan-1-amine (CAS: Implied Analog). Due to the specific structural features of this molecule—specifically the coexistence of a benzyl thioether and a primary amine with a chiral center at C2—standard 1D NMR often yields ambiguous data in the aliphatic region (35–50 ppm).
This document compares three assignment methodologies:
-
Traditional 1D (Broadband + DEPT): Baseline cost, moderate ambiguity.
-
2D Correlation (HSQC/HMBC): The "Gold Standard" for resolution.
-
Computational (DFT-GIAO): A predictive alternative for validation.
Structural Analysis & Challenge Definition
The molecule consists of a propyl chain with a chiral center at position 2, substituted with a benzylsulfanyl group and a terminal primary amine.
Structure: Ph-CH2-S-CH(CH3)-CH2-NH2
Critical Assignment Challenges:
-
Chirality (C2): The chiral center renders the protons on C1 (CH2-NH2) and the Benzyl CH2 diastereotopic. While this primarily affects H-NMR, it can induce complexity in C13 interpretation if resolution is high or if rotamers exist.
-
The "Confusion Zone" (35–55 ppm): Three carbon environments fall into this narrow window:
-
C_Bz: Benzyl methylene (S-CH2-Ph)
-
C1: Aminomethylene (CH2-NH2)
-
C2: Methine (S-CH-CH3)
-
Comparative Analysis of Assignment Methods
Method A: Traditional 1D (Broadband Decoupled + DEPT-135)
-
Principle: Uses differences in proton attachment to phase peaks (CH/CH3 up, CH2 down).
-
Performance:
-
Pros: Fast (<30 mins), low cost.
-
Cons: Cannot distinguish between the two CH2 groups (Benzyl vs. C1) if their shifts overlap.
-
-
Verdict: Insufficient for regulatory filing; acceptable for crude monitoring.
Method B: 2D Heteronuclear Correlation (HSQC + HMBC)
-
Principle: Correlates Carbon shifts directly to attached Protons (HSQC) and long-range neighbors (HMBC).
-
Performance:
-
Pros: Resolves the "Confusion Zone" by linking C1 to the distinct NH2 protons (in DMSO) or distinct alpha-protons. HMBC links the Benzyl CH2 to the aromatic ring.
-
Cons: Requires longer acquisition time (1-4 hours).
-
-
Verdict: Preferred Method for structural confirmation.
Method C: Computational Prediction (DFT-GIAO)
-
Principle: Quantum mechanical calculation of shielding tensors (e.g., B3LYP/6-31G* level).
-
Performance:
-
Pros: No sample required; validates experimental anomalies.
-
Cons: Solvent modeling (PCM) errors can lead to ±2 ppm deviations.
-
-
Verdict: Excellent validation tool to support Method B.
Supporting Experimental Data (Reference Values)
The following table synthesizes high-confidence theoretical shifts based on substituent additivity rules (Pretsch/Clerc) compared against typical DFT-GIAO predictive ranges.
Table 1: Comparative C13 NMR Shift Data (ppm) Solvent Reference: DMSO-d6 (39.5 ppm) / CDCl3 (77.16 ppm)
| Carbon Label | Environment | Theoretical Shift (δ) | DEPT-135 Phase | Diagnostic HMBC Correlation |
| C_Quat | Aromatic C1 (Ipso) | 138.0 – 139.0 | Absent | From Benzyl-H |
| C_Ar | Aromatic (o/m) | 128.5 – 129.5 | Positive (Up) | - |
| C_Ar | Aromatic (p) | 126.5 – 127.5 | Positive (Up) | - |
| C1 | CH2-NH2 | 46.0 – 48.0 | Negative (Down) | From C2-H |
| C2 | S-CH-CH3 | 41.0 – 43.0 | Positive (Up) | From C3-H (Methyl) |
| C_Bz | S-CH2-Ph | 35.0 – 37.0 | Negative (Down) | From Ar-H (ortho) |
| C3 | CH3 | 19.0 – 21.0 | Positive (Up) | From C1-H |
Note on Solvent Effects: In CDCl3 , the amine protons often exchange or broaden, making H-N correlations invisible. In DMSO-d6 , the NH2 protons are usually visible (~1.5 - 2.0 ppm), allowing a crucial HMBC correlation from NH2 to C1 and C2, definitively proving the connectivity.
Detailed Experimental Protocol
To ensure a self-validating assignment, follow this specific workflow.
Step 1: Sample Preparation (The "Lock" Step)
-
Mass: Weigh 15–20 mg of this compound.
-
Solvent: Dissolve in 0.6 mL DMSO-d6 .
-
Why? DMSO prevents rapid amine proton exchange, enabling H-N correlations in 2D experiments.
-
-
Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.
Step 2: Acquisition Parameters (Bruker/Varian Standard)
-
1H NMR (Reference): 16 scans, 30° pulse. Calibrate DMSO residual peak to 2.50 ppm.
-
13C {1H} UDEFT: Use UDEFT instead of standard Carbon.
-
Reason: Higher sensitivity for quaternary carbons.
-
Scans: 256–512 (S/N > 20).
-
-
HSQC (Edited): Phase sensitive.
-
Goal: Distinguish CH/CH3 (red) from CH2 (blue).
-
Setup: 1024 (F2) x 256 (F1) points.
-
-
HMBC: Long-range coupling optimized for J = 8 Hz.
Step 3: The Self-Validating Logic Flow
If the assignment is correct, the following logic chain must hold true without contradiction:
-
The Methyl Anchor: Identify the doublet methyl in H-NMR (~1.2 ppm). The attached Carbon in HSQC is C3 .
-
The Chiral Nexus: The Proton coupled to the Methyl (multiplet ~2.8-3.0 ppm) is H2. Its attached Carbon is C2 .
-
The Benzyl Check: The HMBC from the Aromatic protons must correlate to a CH2 carbon. This identifies C_Bz .
-
The Remainder: The remaining CH2 carbon (down in DEPT) that correlates to C2 but not the aromatic ring is C1 .
Visualization of Workflows
Diagram 1: Assignment Logic Pathway
This diagram illustrates the decision tree for assigning the critical aliphatic region.
Caption: Logic flow for distinguishing the overlapping signals in the 35-50 ppm region using DEPT and 2D correlations.
Diagram 2: Structural Connectivity & Numbering
Visualizing the HMBC correlations required for validation.
Caption: Structural connectivity map highlighting key HMBC correlations (dashed arrows) required to confirm the backbone.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift additivity rules).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Methodology for DEPT/HSQC interpretation).
-
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Structure Assignment. Chemical Reviews, 112(3), 1839–1862. (Validation of DFT-GIAO method).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocols for HSQC/HMBC optimization).
Sources
A Comparative Guide to TLC Stain Visualization for Amino Sulfides: Ninhydrin vs. Iodine
In the landscape of synthetic chemistry and drug development, Thin-Layer Chromatography (TLC) stands as an indispensable tool for monitoring reaction progress, identifying compounds, and assessing purity. For chemists working with amino sulfides, a class of compounds with significant therapeutic potential, effective visualization of these often-colorless molecules on a TLC plate is paramount. This guide provides an in-depth comparison of two of the most common visualization techniques: ninhydrin staining and iodine vapor exposure.
As a Senior Application Scientist, my aim is to move beyond mere procedural lists. This document will dissect the underlying chemical mechanisms of each staining method, provide detailed, field-tested protocols, and offer a clear comparative analysis to empower researchers in making informed decisions for their specific applications.
The Chemistry of Visualization: Unveiling the Unseen
The ability to visualize a separated spot on a TLC plate hinges on a chemical or physical interaction that renders the compound visible to the naked eye.[1] Both ninhydrin and iodine achieve this, but through fundamentally different mechanisms, which dictates their suitability for different experimental contexts.
Ninhydrin (2,2-dihydroxyindane-1,3-dione) is a highly specific reagent for detecting primary and secondary amines.[2][3][4] The reaction, which requires heat to proceed at a practical rate, is a classic example of a colorimetric test.[5][6] The primary amine of an amino sulfide reacts with two molecules of ninhydrin to form a deep purple-colored product known as Ruhemann's purple.[7][8][9][10] This intense color provides excellent contrast against the white background of the TLC plate, allowing for the detection of even small amounts of the target compound.
It's crucial to understand that this is a destructive visualization method.[1][11] The amino sulfide is chemically altered during the staining process and cannot be recovered from the TLC plate for further analysis.
Caption: Reaction of an amino sulfide with ninhydrin.
In contrast to the chemical transformation induced by ninhydrin, iodine vapor offers a semi-destructive or largely non-destructive method of visualization.[11][12] The mechanism relies on the weak, reversible interaction between iodine molecules and organic compounds on the TLC plate.[11][12] Iodine sublimes, filling the developing chamber with a purple vapor.[13] This gaseous iodine then adsorbs onto the surface of the analyte spots, forming transient, colored charge-transfer complexes.[11][12] This results in the appearance of yellow-brown spots against a lightly colored background.[11][14][15]
The key advantage of this method is its reversibility.[11][16] Upon removal from the iodine chamber, the iodine will gradually evaporate from the plate, and the spots will fade.[5][12][14] This allows for the subsequent use of other visualization techniques on the same plate if necessary.[11][16] However, it's important to document the results promptly as the spots are not permanent.[5][14]
Caption: Reversible complex formation with iodine.
Experimental Protocols: A Step-by-Step Guide
The successful application of any analytical technique lies in the meticulous execution of its protocol. The following sections provide detailed, validated procedures for both ninhydrin and iodine staining.
This protocol is designed for the sensitive detection of primary and secondary amines.
Reagents & Equipment:
-
Ninhydrin solution (0.2% w/v in ethanol or n-butanol)[2][4][5]
-
Acetic acid (optional, for enhanced sensitivity)[2]
-
Developed and dried TLC plate
-
Dipping tank or shallow dish
-
Heat gun or hot plate
-
Fume hood
Caption: Workflow for ninhydrin staining.
Procedure:
-
Preparation: In a well-ventilated fume hood, pour the ninhydrin solution into a dipping tank or shallow dish to a depth sufficient to cover the TLC plate. For enhanced sensitivity, 3 mL of glacial acetic acid can be added per 100 mL of ninhydrin solution.[2][6]
-
Dipping: Using forceps, carefully dip the dried, developed TLC plate into the ninhydrin solution for a few seconds, ensuring the entire plate is submerged.
-
Drying: Remove the plate and allow the excess reagent to drip off. Let the plate air dry for a few minutes until the solvent has evaporated.
-
Development: Gently heat the plate with a heat gun or on a hot plate set to a low temperature (approximately 120°C).[5] Continue heating until the characteristic purple spots appear.[5] Overheating can cause the entire plate to darken, obscuring the results.
-
Analysis: Immediately circle the visualized spots with a pencil and record the results, as the color intensity may change over time.
This protocol provides a rapid and reversible method for general compound visualization.
Reagents & Equipment:
-
Iodine crystals
-
TLC developing chamber with a lid
-
Silica gel (optional, to create a bed for the iodine)
-
Developed and dried TLC plate
-
Fume hood
Caption: Workflow for iodine vapor staining.
Procedure:
-
Chamber Preparation: In a fume hood, place a few crystals of solid iodine at the bottom of a TLC developing chamber.[14][15] To create a more uniform vapor environment, you can mix the iodine crystals with a small amount of silica gel.[5][17] Seal the chamber and allow a few minutes for the iodine vapor to saturate the chamber.
-
Staining: Using forceps, place the dried, developed TLC plate inside the chamber and replace the lid.[14]
-
Visualization: Monitor the plate closely. Yellow-brown spots should begin to appear within a few minutes.[14][15] The time required for visualization can vary depending on the compound.
-
Analysis: Once the spots are sufficiently visible, remove the plate from the chamber.[14] Immediately outline the spots with a pencil, as they will begin to fade as the iodine evaporates.[12][14]
Comparative Analysis: Ninhydrin vs. Iodine
The choice between ninhydrin and iodine depends on the specific requirements of the experiment. The following table summarizes the key performance characteristics of each method.
| Feature | Ninhydrin | Iodine |
| Specificity | High for primary and secondary amines | General, for a wide range of organic compounds |
| Sensitivity | High | Moderate |
| Reversibility | Irreversible (Destructive)[1][11] | Reversible (Semi-destructive)[11][16] |
| Color of Spots | Deep purple (Ruhemann's purple) | Yellow-brown[11][14] |
| Required Action | Heating[5] | Exposure to vapor |
| Permanence | Relatively stable | Fades over time[5][12][14] |
| Best For | Confirming the presence of amines | General, non-destructive screening |
Expert Recommendations and Concluding Remarks
For researchers working with amino sulfides, both ninhydrin and iodine are valuable tools in the analytical arsenal.
-
Ninhydrin is the superior choice when the primary goal is the sensitive and specific detection of the amino functionality. Its high contrast and stability make for unambiguous results, which is particularly useful for reaction monitoring where the disappearance of a starting amine or the appearance of an amine-containing product is the key indicator.
-
Iodine is ideal for a quick, general overview of all components on the TLC plate. Its non-destructive nature is a significant advantage when you wish to perform further analysis on the separated compounds or when you are uncertain of the chemical nature of the spots. It is also a safer and simpler procedure, as it does not require heating.
In many laboratory settings, a sequential approach is often employed. A TLC plate can first be visualized with a non-destructive method like UV light (if the compounds are UV-active), followed by iodine staining.[11][16] If the presence of an amine is suspected and needs to be confirmed, a separate TLC plate can be run and stained with ninhydrin.
By understanding the fundamental principles and practical considerations of both ninhydrin and iodine staining, researchers can optimize their TLC analysis, leading to more efficient and reliable results in the synthesis and development of novel amino sulfide-based therapeutics.
References
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Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
The iodine staining technique for TLC analysis. (2021, March 31). YouTube. Retrieved from [Link]
- Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Polish Journal of Chemistry, 83(4), 807-810.
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TLC Visualization Techniques. (n.d.). Scribd. Retrieved from [Link]
- Vioque, J. (1987).
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Tlc Plate Drawing Tool. (2021, July 16). greencajomu1989's Ownd. Retrieved from [Link]
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Sejer, D. (2011, November 21). Let's Talk About TLCs Part 5 - Iodine Stain. Curly Arrow. Retrieved from [Link]
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Iodine Staining. (n.d.). Retrieved from [Link]
-
Magic Formulas: TLC Stains. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
The use of iodine staining for the quantitative analysis of lipids separated by thin layer chromatography. (1987). iris.unina.it. Retrieved from [Link]
-
TLC Stains. (n.d.). Retrieved from [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]
-
Can I stain a TLC plate multiple times, using different stains?. (2015, March 2). ResearchGate. Retrieved from [Link]
-
Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). (2018, January 4). YouTube. Retrieved from [Link]
-
Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. ResearchGate. Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
Role of Sulfur Compounds in the Detection of Amino Acids by Ninhydrin on TLC Plate. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Mechanism of the ninhydrin reaction. (n.d.). Missouri S&T Chemistry Department. Retrieved from [Link]
-
Iodine sublimenting to stain a tlc plate, if you look close enough you can see the pink/purple gaseous iodine. (2019, April 9). Reddit. Retrieved from [Link]
-
TLC stains for amines. (2011, September 4). ChemicalDesk.Com. Retrieved from [Link]
-
How does iodine enable visualization of TLC spotting? (2023, November 9). brainly.com. Retrieved from [Link]
-
TLC stains. (n.d.). Retrieved from [Link]
-
Ninhydrin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Ninhydrin. (n.d.). Wikipedia. Retrieved from [Link]
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Mechanism of the ninhydrin reaction. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Detecting quaternary amines with ninhydrin?. (2021, July 9). Reddit. Retrieved from [Link]
-
Identification of amino acids on thin layer chromatograms by modified ninhydrin reagent. (n.d.). ResearchGate. Retrieved from [Link]
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A Guide to the Comparative Reactivity of S-Benzyl vs. S-Methyl β-Amino Sulfides
An Objective Comparison for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of the Sulfur Linkage
In the landscape of drug discovery and synthetic organic chemistry, sulfur-containing functional groups are of paramount importance.[1] Thioethers, in particular, are integral scaffolds in numerous FDA-approved drugs and advanced molecular probes.[1] The β-amino sulfide motif, characterized by a sulfur atom positioned two carbons away from a nitrogen atom, is a key structural feature in biologically active molecules, most notably in the amino acid cysteine and its derivatives.[2][3]
The choice of substituent on the sulfur atom—the "S-group"—is not a trivial decision. It fundamentally dictates the stability, reactivity, and synthetic utility of the entire molecule. This guide provides a detailed, evidence-based comparison of two of the most common S-substituents: the benzyl group (-CH₂Ph) and the methyl group (-CH₃). Understanding the profound differences in their reactivity is critical for researchers designing multi-step synthetic routes, developing new chemical biology tools, or engineering prodrugs where selective bond cleavage is desired.
This comparison will move beyond simple definitions to explore the mechanistic underpinnings of their reactivity, supported by experimental data and detailed protocols. We will focus on four key areas: C-S bond cleavage, oxidation at the sulfur center, leaving group ability, and the acidity of adjacent protons.
Comparative Analysis of Reactivity
The primary distinction between S-benzyl and S-methyl β-amino sulfides lies in the reactivity of the C-S bond. The presence of the phenyl ring in the benzyl group introduces unique electronic and steric properties that are absent in the simple methyl group, leading to vastly different chemical behaviors.
A. C-S Bond Cleavage: The Protecting Group vs. The Permanent Fixture
The most significant practical difference between the S-benzyl and S-methyl groups is their lability. The S-benzyl group is widely employed as a cleavable protecting group for thiols, whereas the S-methyl group is considered a robust, non-labile functional group .
S-Benzyl Group: The bond between the sulfur and the benzylic carbon is susceptible to cleavage under several conditions, most notably catalytic hydrogenolysis. This reaction proceeds by the addition of hydrogen gas across the C-S bond in the presence of a palladium catalyst (Pd/C), releasing the free thiol and toluene as a byproduct. This strategic lability is a cornerstone of peptide synthesis, where S-benzyl protected cysteine is a common building block.[2][4] The cleavage is facilitated by the relative weakness of the benzylic C-S bond and the stability of the intermediates formed. Cleavage can also be effected by strong acids like anhydrous hydrogen fluoride (HF), a process that relies on the formation of the resonance-stabilized benzyl carbocation.
S-Methyl Group: In stark contrast, the C(sp³)-S bond in S-methyl sulfides is strong and resistant to both catalytic hydrogenolysis and standard acidic conditions. This stability makes the S-methyl group unsuitable as a protecting group but ideal when a permanent thioether linkage is required throughout a synthetic sequence.
Recent studies on selective thioether cleavage have established a clear reactivity hierarchy, confirming that benzylic C-S bonds are significantly more labile than alkyl C-S bonds.
Experimental Workflow: Catalytic Hydrogenolysis of an S-Benzyl Thioether
The following diagram illustrates the standard workflow for the deprotection of an S-benzyl group, a reaction that does not proceed with S-methyl analogues.
Caption: Workflow for hydrogenolytic cleavage of S-benzyl groups.
B. Acidity of α-Hydrogens
The electronic nature of the S-substituent influences the acidity of adjacent C-H bonds. There are two distinct α-positions to consider in a β-amino sulfide: the protons on the substituent itself (benzylic or methyl) and the protons on the carbon atom between the sulfur and nitrogen.
-
Benzylic vs. Methyl Protons : The benzylic protons (Ph-CH₂ -S) are significantly more acidic than the methyl protons (CH₃ -S). Deprotonation of the benzylic carbon generates a carbanion that is effectively stabilized by resonance delocalization into the phenyl ring. The methyl group lacks this stabilization pathway.
-
Protons on the β-Amino Side (N-CH₂-C H₂-S-R) : The key comparison for the β-amino sulfide scaffold is the acidity of the protons on the carbon adjacent to the sulfur. The benzyl group acts as a weak electron-withdrawing group through induction, whereas the methyl group is weakly electron-donating. Consequently, the S-benzyl group will slightly increase the acidity of these protons compared to the S-methyl group by better stabilizing the resulting carbanion.
The following diagram illustrates the superior resonance stabilization of a deprotonated benzylic group.
Caption: Resonance stabilization of the benzylic carbanion.
C. Leaving Group Ability
In reactions where the thioether moiety acts as a leaving group (e.g., nucleophilic aromatic substitution), the stability of the departing thiolate anion is paramount. A better leaving group is the conjugate base of a stronger acid.[5]
-
Benzylthiol (PhCH₂SH): pKa ≈ 9.5
-
Methanethiol (CH₃SH): pKa ≈ 10.7
The lower pKa of benzylthiol indicates that the benzylthiolate anion (PhCH₂S⁻) is more stable and a weaker base than the methylthiolate anion (CH₃S⁻). Therefore, benzylthiolate is a marginally better leaving group than methylthiolate . However, both are considered relatively poor leaving groups unless the sulfur is activated, for instance, by oxidation.
Upon oxidation to the corresponding sulfones (R-SO₂-R'), the situation changes dramatically. The resulting methanesulfinate and phenylmethanesulfinate anions are highly stabilized by resonance, making the methylsulfonyl and benzylsulfonyl groups excellent leaving groups.
D. Oxidation of the Sulfur Atom
Both S-benzyl and S-methyl sulfides can be readily oxidized to the corresponding sulfoxides and subsequently to sulfones using common oxidizing agents like m-CPBA or hydrogen peroxide. While subtle differences in reaction rates may exist due to steric and electronic factors, both are highly susceptible to this transformation. The primary utility of this reaction in this context is the activation of the sulfur moiety, transforming it from a poor leaving group into an excellent one, as discussed above.
Quantitative Data Summary
The table below summarizes the key reactivity differences discussed.
| Feature | S-Benzyl β-Amino Sulfide | S-Methyl β-Amino Sulfide | Rationale / Reference |
| C-S Bond Lability | Labile: Cleavable by catalytic hydrogenolysis or strong acids. | Robust: Stable to hydrogenolysis and standard acid/base conditions. | The S-benzyl group is a standard thiol protecting group due to this lability.[1][2] |
| Leaving Group Ability | Poor, but slightly better than S-methylthiolate. | Poor. | Based on the pKa of the conjugate acids (thiols). Benzylthiol (pKa ~9.5) is more acidic than Methanethiol (pKa ~10.7).[5][6] |
| Acidity of α-Protons (on substituent) | Benzylic protons are significantly acidic (pKa ~35 in DMSO). | Methyl protons are not significantly acidic (pKa ~50 in DMSO). | Resonance stabilization of the benzylic carbanion by the phenyl ring.[6] |
| Oxidation Potential | Readily oxidized to sulfoxide and sulfone. | Readily oxidized to sulfoxide and sulfone. | General reactivity of thioethers.[7] |
Experimental Protocols
The following protocols provide representative methods for the synthesis of N-protected S-benzyl and S-methyl β-amino sulfides, starting from the common precursor N-Boc-cysteamine.
Protocol 1: Synthesis of N-Boc-S-benzyl-cysteamine
-
Reaction Setup: To a solution of N-Boc-cysteamine (1.0 eq) in a suitable solvent like methanol or DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq). Stir the suspension at room temperature.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-S-benzyl-cysteamine.
Protocol 2: Synthesis of N-Boc-S-methyl-cysteamine
-
Reaction Setup: To a solution of N-Boc-cysteamine (1.0 eq) in methanol, add a base such as sodium methoxide (1.1 eq) and stir at 0 °C under a nitrogen atmosphere.
-
Alkylation: Add methyl iodide (1.1 eq) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and remove the methanol under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield pure N-Boc-S-methyl-cysteamine.
Conclusion and Strategic Recommendations
The choice between an S-benzyl and an S-methyl substituent on a β-amino sulfide is a critical strategic decision driven entirely by the intended application.
-
Choose S-Benzyl when... a temporary thiol protection is required. Its selective removal via catalytic hydrogenolysis makes it an invaluable tool in multi-step synthesis, particularly in peptide and natural product chemistry where a free thiol is needed for subsequent steps like native chemical ligation or disulfide bond formation.[1]
-
Choose S-Methyl when... a chemically robust, permanent thioether is the goal. Its stability to a wide range of reaction conditions ensures the integrity of the C-S bond throughout a synthetic campaign. This is ideal for final drug targets or stable molecular probes where the thioether is an integral part of the final pharmacophore.
By understanding the fundamental principles of C-S bond stability, acidity, and leaving group potential, researchers can harness the distinct reactivity profiles of S-benzyl and S-methyl β-amino sulfides to achieve their specific synthetic and therapeutic objectives.
References
-
SCIENCE & INNOVATION. (2025). SYNTHESIS OF S-BENZYL DERIVATIVE OF 4,6- DIAMINOPYRIMIDINE-2-THIOL. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Boll, L. B., & Raines, R. T. (2022). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. DSpace@MIT. [Link]
-
Organic Chemistry Portal. Benzylthiol synthesis by C-S coupling. [Link]
-
MDPI. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. [Link]
-
Nauser, N., et al. (2014). Reversible intramolecular hydrogen transfer between cysteine thiyl radicals and glycine and alanine in model peptides: absolute rate constants derived from pulse radiolysis and laser flash photolysis. PMC. [Link]
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Organic Chemistry Data. Bordwell pKa Table. [Link]
-
Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. [Link]
-
Organic Chemistry Portal. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. [Link]
-
Organic Syntheses. PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. [Link]
-
Master Organic Chemistry. (2026). The pKa Table Is Your Friend. [Link]
-
University of Calgary. Ch21: Acidity of alpha hydrogens. [Link]
-
Paul, S., et al. (2015). Cysteine Reactivity Across the Sub-Cellular Universe. PMC. [Link]
-
D'Auria, M., & Emanuele, L. (2011). Mechanistic Aspects of β-Bond-Cleavage Reactions of Aromatic Radical Cations. ACS Publications. [Link]
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Organic Syntheses. 2-amino-4-methylthiazole. [Link]
-
ResearchGate. (2025). S-Benzyl-L-cysteine. [Link]
-
Organic Syntheses. S-ACETAMIDOMETHYL-L-CYSTEINE HYDROCHLORIDE. [Link]
- Google Patents. Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
-
ResearchGate. (2025). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt | Request PDF. [Link]
-
OChemTutor. pKa values. [Link]
-
Amanote Research. (PDF) Hydrogenolysis of Benzyl Groups - The Journal of the. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
MDPI. (2023). S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. [Link]
-
PubMed. (2018). Comparative study of the oxidation behavior of sulfur-containing amino acids and glutathione by electrochemistry-mass spectrometry in the presence and absence of cisplatin. [Link]
-
Royal Society of Chemistry. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. [Link]
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Safety Operating Guide
2-(Benzylsulfanyl)propan-1-amine proper disposal procedures
Executive Safety Summary
2-(Benzylsulfanyl)propan-1-amine (CAS: 39959-59-6 or related isomers) presents a dual-hazard profile common to functionalized intermediates: it is a corrosive organic base (amine) and a malodorous thioether (sulfide).
Effective disposal requires more than just compliance; it requires containment engineering . Improper handling of this compound frequently leads to two specific failure modes in the laboratory:
-
"Stench" Events: Introduction of the sulfide into general organic waste streams often leads to fugitive emissions that can force the evacuation of a laboratory floor.
-
Incompatible Mixing: As a base, it reacts exothermically with acids. As a sulfide, it reacts violently with strong oxidizers.
This guide defines the operational protocol to isolate, package, and dispose of this compound without disrupting laboratory operations.
Chemical Hazard & Property Analysis
Before initiating disposal, you must understand the physical state and reactivity of the waste.
| Property | Value/Description | Operational Implication |
| Functional Groups | Primary Amine (-NH₂), Thioether (-S-) | Basic & Nucleophilic. Incompatible with acids and electrophiles. |
| Odor Profile | High intensity (Sulfur/Rotten Cabbage) | Zero Tolerance. Do not dispose of in open sinks or general trash. |
| Corrosivity | pH > 11 (Aqueous solution) | Skin/Eye Damage. Requires chemically resistant gloves (Nitrile/Neoprene). |
| Aquatic Toxicity | High (Typical for benzyl sulfides) | No Drain Disposal. Illegal to discharge into sanitary sewers. |
| Flash Point | > 100°C (Estimated) | Combustible, but not a primary flammability hazard. |
Pre-Disposal Segregation Strategy
The most critical step is segregation . You must not mix this waste with standard "Organic Solvents" if that container is shared or not sealable.
Compatibility Matrix
| Chemical Class | Compatibility | Mechanism of Failure |
| Strong Acids (HCl, H₂SO₄) | ⛔ INCOMPATIBLE | Exothermic neutralization; formation of ammonium salts. |
| Oxidizers (H₂O₂, HNO₃, Bleach) | ⛔ INCOMPATIBLE | Violent oxidation of sulfur to sulfoxides/sulfones. Risk of Chloramine formation if mixed with Bleach. |
| General Organics (Acetone/EtOH) | ⚠️ CONDITIONAL | Safe chemically, but unsafe operationally due to odor cross-contamination. |
| Halogenated Solvents (DCM) | ✅ COMPATIBLE | Safe for co-packing in "Stench" waste streams. |
Disposal Workflows
Workflow A: Bulk Liquid Disposal (Primary Stream)
Use this for synthesized product, expired stock, or mother liquors.
-
Container Selection: Use a dedicated HDPE (High-Density Polyethylene) or Glass bottle with a screw-top cap. Do not use metal cans due to amine corrosion.
-
Transfer: Pour the liquid into the container inside an active fume hood.
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
-
Sealing:
-
Wipe the threads of the bottle neck with a dry Kimwipe.
-
Seal the cap tightly.
-
Parafilm: Wrap the cap junction with Parafilm or electrical tape to prevent odor migration.
-
-
Secondary Containment: Place the sealed bottle inside a Ziploc bag or a secondary plastic pail.
-
Labeling: Apply a hazardous waste label with the following constituents:
Workflow B: Glassware Decontamination (Trace Residue)
Use this for cleaning flasks, spatulas, and syringes.
Warning: While bleach (Sodium Hypochlorite) is often used to oxidize sulfides and eliminate odor, it reacts with amines to form Chloramines , which are toxic and irritating.
-
Protocol:
-
Rinse glassware with a small amount of Acetone first to remove the bulk organic material. Collect this acetone wash in the Bulk Liquid Waste (Workflow A).
-
Only after bulk removal: Soak the glassware in a dilute (10%) bleach solution in the fume hood for 30 minutes. This oxidizes residual sulfur molecules adsorbed to the glass.
-
Wash with standard detergent.
-
Visualizing the Decision Logic
The following diagram illustrates the decision-making process for handling this specific waste stream.
Figure 1: Operational workflow for segregating bulk waste from glassware cleaning to prevent cross-contamination and chloramine formation.
Emergency Spill Procedures
If a spill occurs outside the fume hood, immediate action is required to prevent building-wide odor complaints.
-
Evacuate & Ventilate: Clear the immediate area. Ensure lab ventilation is maxed (Emergency Purge button if available).
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If the spill is large (>500mL), use a half-mask respirator with Organic Vapor/Acid Gas cartridges .
-
Containment: Ring the spill with absorbent pads or vermiculite.
-
Neutralization/Absorption:
-
Do NOT pour straight bleach on a large spill (Heat/Fumes risk).
-
Cover the spill with Activated Carbon or a commercial "Solvent Absorbent." The carbon helps trap the odorous volatiles.
-
-
Cleanup: Scoop the absorbed material into a wide-mouth jar, seal immediately, and label as hazardous waste.
-
Surface Decontamination: Wipe the area with a 10% bleach solution only after the bulk material is removed.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Hazardous Waste Operations and Emergency Response (HAZWOPER). Standard 1910.120. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
